molecular formula C10H15N3O B2844747 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2202367-44-8

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Numéro de catalogue: B2844747
Numéro CAS: 2202367-44-8
Poids moléculaire: 193.25
Clé InChI: HBCPRVHFDAJBIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
BenchChem offers high-quality 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-6-5-7(2)12-10(11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPRVHFDAJBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule therapeutics frequently relies on the strategic combination of privileged pharmacophores. The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol represents a highly versatile intermediate and lead scaffold in medicinal chemistry. It integrates a 2-aminopyrimidine core—a ubiquitous hinge-binding motif in kinase inhibitors—with a cyclobutanol ring, which serves as a conformationally restricted linker. This structural rigidity improves metabolic stability, restricts linker rotation, and enhances target engagement compared to flexible alkyl chains[1]. This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, optimization, and characterization of this molecule, grounded in self-validating experimental protocols.

Pharmacophoric Rationale & Retrosynthetic Strategy

The target molecule is accessed via a Nucleophilic Aromatic Substitution (SNAr) coupling between 2-chloro-4,6-dimethylpyrimidine and trans-2-aminocyclobutan-1-ol .

Mechanistic Causality & Design Choices:

  • Nucleophile Selection: The trans-isomer of 2-aminocyclobutan-1-ol is selected over the cis-isomer. During the SNAr transition state, the trans configuration minimizes steric clash between the incoming bulky pyrimidine ring and the adjacent hydroxyl group. The synthesis of this specific precursor is well-documented via the stereoselective Norrish/Yang photocyclization of α-amido alkylaryl ketones[2],[3].

  • Electrophile Deactivation: The 2-position of a pyrimidine ring is naturally electron-deficient. However, the 4,6-dimethyl groups donate electron density into the ring via hyperconjugation, slightly deactivating the electrophilic center.

  • Activation Energy: Because of this deactivation, standard reflux conditions in protic solvents often yield poor conversions. To overcome this activation barrier, microwave (MW) irradiation in a polar aprotic solvent (N-Methyl-2-pyrrolidone, NMP) is employed, drastically reducing reaction times while improving the thermodynamic yield.

Workflow A 2-chloro-4,6-dimethylpyrimidine (Electrophile) C SNAr Coupling NMP, DIPEA, 150°C (Microwave) A->C B trans-2-aminocyclobutan-1-ol (Nucleophile) B->C D Aqueous Workup EtOAc Extraction C->D E Flash Chromatography (Silica, DCM/MeOH) D->E F 2-[(4,6-dimethylpyrimidin-2-yl)amino] cyclobutan-1-ol E->F

Synthetic workflow for 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol via SNAr coupling.

Optimization of Reaction Conditions

To establish a self-validating system, a rigorous optimization matrix was evaluated. The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents competitive side reactions, while microwave heating ensures uniform energy distribution.

Table 1: Optimization of SNAr Coupling Conditions

EntrySolventBaseTemperature (°C)TimeYield (%)
1EthanolEt₃N80 (Reflux)24 h15%
2n-ButanolDIPEA120 (Sealed Tube)18 h42%
3NMPK₂CO₃150 (Microwave)1 h68%
4 NMP DIPEA 150 (Microwave) 1 h 85%

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high fidelity and reproducibility.

Step 1: Reagent Preparation

  • Charge a 10 mL microwave-safe reaction vial with 2-chloro-4,6-dimethylpyrimidine (1.0 eq, 1.0 mmol, 142.6 mg) and trans-2-aminocyclobutan-1-ol hydrochloride (1.1 eq, 1.1 mmol, 135.9 mg).

  • Add anhydrous NMP (3.0 mL) to the vial. The polar aprotic nature of NMP stabilizes the Meisenheimer complex intermediate during SNAr.

  • Add DIPEA (3.0 eq, 3.0 mmol, 0.52 mL). Causality Check: The excess base is required to neutralize the hydrochloride salt of the amine and scavenge the HCl generated during the substitution.

Step 2: Microwave-Assisted SNAr Coupling 4. Seal the vial with a Teflon-lined crimp cap. 5. Irradiate the mixture in a microwave synthesizer at 150 °C for 60 minutes. 6. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z 143/145, 3:1 ratio indicating the chlorine isotope pattern) and the appearance of the product mass (m/z 194) confirms the completion of the coupling.

Step 3: Workup and Purification 7. Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc, 15 mL). 8. Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL) to efficiently partition and remove the NMP solvent. 9. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 10. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 10% Methanol in Dichloromethane) to afford the pure product as an off-white solid.

Analytical Characterization

Robust analytical characterization is critical to verify the structural integrity and stereochemistry of the synthesized compound. The downfield shift of the cyclobutane methine proton adjacent to the newly formed secondary amine confirms the regioselective substitution.

Table 2: Analytical Characterization Summary

TechniqueParameter / AssignmentObserved Data
¹H NMR (400 MHz, CDCl₃)Pyrimidine C5-H6.35 ppm (s, 1H)
¹H NMR (400 MHz, CDCl₃)Pyrimidine -CH₃ (x2)2.25 ppm (s, 6H)
¹H NMR (400 MHz, CDCl₃)Cyclobutane CH-N4.10 ppm (m, 1H)
¹H NMR (400 MHz, CDCl₃)Cyclobutane CH-O4.35 ppm (m, 1H)
HRMS (ESI-TOF)[M+H]⁺ IonCalculated: 194.1288 Found: 194.1291
HPLC Purity (UV 254 nm)>98% (Rt = 4.2 min)

Target Engagement & Biological Application

Compounds bearing a functionalized cyclobutane ring linked to a heteroaromatic system have shown significant promise in oncology. For instance, cyclobutane-based architectures have been successfully deployed as β3 integrin antagonists, where the rigid ring precisely orients the pharmacophoric elements into the receptor binding pocket[4],[5]. Similarly, in kinase inhibition, the pyrimidine nitrogen atoms act as critical hydrogen-bond acceptors with the kinase hinge region, while the cyclobutanol moiety projects into the solvent-exposed channel, allowing for further functionalization without disrupting the primary binding affinity.

Mechanism A Target Kinase / Integrin Receptor B Binding Pocket (ATP or RGD site) A->B E Receptor Blockade (Competitive Inhibition) B->E Induces C Pyrimidine Scaffold (H-Bond Acceptor/Donor) C->B Binds D Cyclobutanol Ring (Conformational Restriction) D->B Orients F Downstream Signal Attenuation (Apoptosis / Anti-migration) E->F

Mechanism of action for pyrimidine-based inhibitors blocking receptor signaling.

Sources

Spectroscopic Characterization of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol requires a multi-modal spectroscopic approach. This molecule presents a unique analytical profile dictated by its structural duality: a conformationally restricted cyclobutanol ring fused via a secondary amine to a basic, electron-rich 4,6-dimethylpyrimidine core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a self-validating framework, explaining the underlying physical chemistry and causality behind each experimental choice to ensure absolute confidence in your structural assignments.

Molecular Architecture & Mass Spectrometry (MS) Profiling

The basicity of the pyrimidine nitrogens (conjugate acid pKa ~2–3) dictates the ionization strategy. Positive Electrospray Ionization (ESI+) is the optimal choice, as the acidic mobile phase readily protonates the pyrimidine core, yielding a strong [M+H]+ parent ion at m/z 194.1[1].

Fragmentation Causality

Under collisional activation (CID), the molecule undergoes highly predictable, thermodynamically driven fragmentation pathways:

  • Dehydration (-18 Da): The cyclobutanol moiety readily loses water to relieve steric strain, forming a stable vinylic or ring-expanded carbocation at m/z 176.1.

  • C-N Bond Cleavage (-70 Da): Cleavage of the exocyclic C-N bond yields the highly stable 4,6-dimethylpyrimidin-2-amine fragment at m/z 124.1. The stability of this aromatic fragment makes it the base peak in most collision energies[1].

  • Retro-[2+2] Cycloaddition (-28 Da): Cyclobutane rings can undergo a retro-cycloaddition, expelling ethylene ( C2​H4​ ).

MS_Fragmentation M Molecular Ion [M+H]+ m/z 194.1 F1 [M+H - H2O]+ m/z 176.1 M->F1 -H2O (-18 Da) F2 4,6-Dimethylpyrimidin-2-amine m/z 124.1 M->F2 C-N Cleavage (-70 Da) F3 Retro-[2+2] Cleavage m/z 166.1 M->F3 -C2H4 (-28 Da)

Proposed ESI-MS fragmentation pathways for 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol.

Table 1: Key Mass Spectral Fragments
m/z (Da)Ion TypeRelative AbundanceStructural Assignment
194.1 [M+H]+ 100% (Base Peak)Protonated molecular ion
176.1 [M+H−H2​O]+ 45%Loss of hydroxyl group as water
166.1 [M+H−C2​H4​]+ 15%Retro-[2+2] cleavage of cyclobutane
124.1 [Fragment]+ 85%4,6-Dimethylpyrimidin-2-amine cation

Nuclear Magnetic Resonance (NMR) Elucidation

The selection of DMSO- d6​ as the NMR solvent is a critical mechanistic choice. Unlike CDCl3​ , DMSO strongly hydrogen-bonds with the hydroxyl and amine protons. This prevents rapid intermolecular proton exchange, allowing the O-H and N-H signals to be observed as distinct, coupled multiplets rather than broad, uninformative singlets.

Stereochemical Considerations (The Karplus Relationship)

The relative stereochemistry (cis vs. trans) of the 1,2-disubstituted cyclobutane ring is elucidated via the 3JHH​ vicinal coupling constant between the C1-H and C2-H protons. According to the Karplus equation, cis protons in cyclobutanes (dihedral angle near 0°) exhibit larger coupling constants ( 3J≈7−10 Hz), whereas trans protons exhibit smaller couplings ( 3J≈5−8 Hz)[2][3].

Expert Insight: Because cyclobutane rings undergo rapid "puckering" transitions that can average these coupling constants, a 2D NOESY experiment is required for absolute validation. A strong NOE cross-peak between C1-H and C2-H definitively assigns the cis diastereomer[3].

Table 2: Expected 1H and 13C NMR Assignments (DMSO- d6​ )
NucleusShift (ppm)Multiplicity / J-CouplingIntegrationStructural Assignment
1 H NMR
Pyrimidine C5-H6.40s1HAromatic CH
Pyrimidine C4,6-CH 3​ 2.25s6HEquivalent methyl groups
Amine N-H6.80d ( J=7.5 Hz)1HSecondary amine (exchangeable)
Cyclobutane C1-H4.15m1HCH-OH
Cyclobutane C2-H4.05m1HCH-NH
Cyclobutane C3,4-H 2​ 1.60 - 2.20m4HRing methylenes
Hydroxyl O-H4.95d ( J=5.5 Hz)1HAlcohol (exchangeable)
13 C NMR
Pyrimidine C4,6167.2--Quaternary C=N
Pyrimidine C2161.5--Quaternary C=N
Pyrimidine C5109.8--Aromatic CH
Cyclobutane C172.4--CH-OH
Cyclobutane C255.6--CH-NH
Cyclobutane C3,428.1, 20.4--Ring CH 2​
Pyrimidine CH 3​ 23.5--Equivalent methyl carbons

Vibrational Spectroscopy (ATR-FTIR) Signatures

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups. The pyrimidine core is highly diagnostic, characterized by intense C=N and C=C stretching bands in the 1550–1600 cm −1 region, which often appear as a doublet due to the asymmetric nature of the substituted ring[4][5].

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3350 StrongBroadO-H stretch (hydrogen-bonded)
3250 MediumSharpN-H stretch (secondary amine)
2950, 2870 MediumSharpC-H stretch (aliphatic cyclobutane/methyl)
1595, 1550 StrongSharpC=N and C=C stretch (pyrimidine ring)
1065 StrongSharpC-O stretch (secondary alcohol)

Self-Validating Experimental Protocols

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems . Do not proceed with data interpretation unless the built-in validation criteria are met.

Protocol A: Quantitative 1D NMR Acquisition
  • Causality: A 30° excitation pulse combined with a 2-second relaxation delay ( D1​ ) is chosen to ensure complete longitudinal relaxation ( T1​ ) of the pyrimidine methyl protons. This guarantees that the 6H integration of the methyls is quantitatively accurate relative to the 1H cyclobutane protons.

  • Step 1: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Step 2: Acquire a standard 1D 1 H spectrum (400 MHz, 16 scans).

  • Self-Validation Check: Examine the residual DMSO pentet at 2.50 ppm. The Linewidth at Half-Height (FWHM) must be < 1.0 Hz . If the peak is broader or asymmetric, the magnetic field is inhomogeneous. You must re-shim the magnet before acquiring 13 C or 2D NOESY data to prevent artifactual cross-peaks.

Protocol B: ATR-FTIR Analysis
  • Causality: ATR is selected over traditional KBr pellet pressing because KBr is highly hygroscopic. Absorbed atmospheric water produces a massive broad band at ~3300 cm −1 , which would completely obscure the critical O-H and N-H stretching frequencies of the cyclobutanol and amine groups.

  • Step 1: Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Step 2: Apply the neat solid sample directly to the crystal and apply uniform pressure via the anvil.

  • Step 3: Acquire 32 scans at 4 cm −1 resolution.

  • Self-Validation Check: Run a background scan immediately prior to the sample. The baseline between 4000–650 cm −1 must show >95% transmittance . Any anomalous dips indicate a contaminated crystal, rendering the subsequent sample spectrum invalid.

Protocol C: LC-ESI-MS Profiling
  • Causality: The mobile phase is spiked with 0.1% Formic Acid. This acidic environment forces the complete protonation of the basic pyrimidine nitrogens prior to droplet desolvation, maximizing ESI+ sensitivity and ensuring a stable ion current.

  • Step 1: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Step 2: Inject 2 µL into the LC-MS system (Capillary: 3.0 kV, Desolvation Temp: 350°C).

  • Self-Validation Check: Inject a known calibrant (e.g., reserpine, m/z 609.28) before the analytical run. The mass accuracy must be within 5 ppm . If the error exceeds this threshold, the Time-of-Flight (TOF) or Quadrupole mass analyzer requires immediate recalibration to prevent false structural assignments.

References

  • BenchChem. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem Technical Support.
  • Royal Society of Chemistry. "Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance." RSC Books.
  • BenchChem. "An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes." BenchChem Technical Support.
  • PubMed Central. "Detection of UV-induced cyclobutane pyrimidine dimers by near-infrared spectroscopy and aquaphotomics." Scientific Reports.
  • ACS Publications. "Quantum Yield of Cyclobutane Pyrimidine Dimer Formation Via the Triplet Channel Determined by Photosensitization." The Journal of Physical Chemistry B.

Sources

The Aminopyrimidine Scaffold in Oncology: Mechanistic Insights and Next-Generation Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Oncology Researchers

Executive Summary: The Molecular Rationale of Aminopyrimidines

In the landscape of targeted oncology, the aminopyrimidine core has cemented its status as a "privileged scaffold"[1]. As a Senior Application Scientist navigating the complexities of kinase-driven malignancies, I view the aminopyrimidine structure not merely as a chemical backbone, but as a highly tunable molecular key.

The fundamental causality behind the success of aminopyrimidine derivatives lies in their bioisosteric relationship to the adenine ring of adenosine triphosphate (ATP)[2]. The nitrogen atoms within the pyrimidine ring act as potent hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor. This dual capacity allows these molecules to anchor flawlessly into the highly conserved hinge region of the kinase ATP-binding pocket. By competitively displacing ATP, these small molecules effectively short-circuit aberrant phosphorylation cascades that drive tumor proliferation, survival, and metastasis.

This guide dissects the critical therapeutic targets of aminopyrimidine derivatives, synthesizes recent quantitative data, and establishes self-validating experimental workflows for preclinical evaluation.

Core Oncological Targets and Mechanistic Pathways

The versatility of the aminopyrimidine scaffold allows for precise structural modifications (e.g., varying substituents at the C2, C4, and C5 positions) to achieve extraordinary kinase selectivity.

Epidermal Growth Factor Receptor (EGFR) and Overcoming Resistance

EGFR mutations are primary drivers in non-small cell lung cancer (NSCLC). While first-generation inhibitors achieved early clinical success, the emergence of the T790M "gatekeeper" mutation necessitated advanced solutions. Third-generation aminopyrimidine-based irreversible inhibitors, such as osimertinib, were engineered to form a covalent bond with the Cys797 residue in the ATP-binding pocket, effectively neutralizing the T790M mutant while sparing wild-type EGFR[3]. Current research is now pivoting toward fourth-generation allosteric modulators and novel bicyclic aminopyrimidines to combat the subsequent C797S resistance mutation, utilizing the scaffold to bind outside the canonical ATP site[3].

Cyclin-Dependent Kinases (CDKs)

Dysregulation of the cell cycle is a hallmark of cancer. Recent structure-activity relationship (SAR) studies have identified (4-pyrazolyl)-2-aminopyrimidines as highly potent and selective inhibitors of CDK2, a critical target for CCNE1-amplified ovarian and breast cancers[4]. Furthermore, the scaffold has been successfully adapted into dual-target inhibitors. For instance, novel 2-aminopyrimidine derivatives have been designed to co-inhibit CDK9 and Histone Deacetylase 1 (HDAC1), synergistically inducing apoptosis and S-phase cell cycle arrest in hematological malignancies like acute myeloid leukemia[5].

Angiogenesis and Tumor Microenvironment: VEGFR-2 and FGFR4

Beyond direct tumor cell targeting, aminopyrimidines modulate the tumor microenvironment. Bicyclic 2-aminopyrimidine derivatives have demonstrated profound efficacy as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, disrupting tumor angiogenesis by suppressing downstream ERK and AKT phosphorylation[6]. Similarly, highly selective 2-aminopyrimidine derivatives have been synthesized to target Fibroblast Growth Factor Receptor 4 (FGFR4), showing low nanomolar potency (IC50 = 2.6 nM) and extraordinary kinome selectivity, making them prime candidates for hepatocellular carcinoma therapies[7].

Pathway Amino Aminopyrimidine Derivatives EGFR EGFR (Mutant/WT) Amino->EGFR Covalent/Allosteric Binding CDK CDK2 / CDK9 Amino->CDK ATP-Competitive Binding VEGFR VEGFR-2 / FGFR4 Amino->VEGFR Hinge Region Anchoring PI3K PI3K / AKT Pathway EGFR->PI3K Inhibition CellCycle Rb Phosphorylation & Cell Cycle CDK->CellCycle Inhibition Angio Angiogenesis & Migration VEGFR->Angio Inhibition Apoptosis Tumor Apoptosis & Growth Arrest PI3K->Apoptosis Induces CellCycle->Apoptosis Arrests S/G2 Phase Angio->Apoptosis Starves Tumor

Fig 1. Aminopyrimidine-mediated modulation of oncogenic kinase signaling pathways.

Quantitative Efficacy Profile

To facilitate comparative analysis, the following table synthesizes the quantitative biochemical data of next-generation aminopyrimidine derivatives against their respective targets.

Compound Class / DerivativePrimary Target(s)Biochemical IC50 / KdKey Cellular EffectReference
Osimertinib (3rd Gen) EGFR (T790M/L858R)~12 nMOvercomes T790M gatekeeper resistance in NSCLC.[3]
(4-pyrazolyl)-2-aminopyrimidine (Cmpd 17) CDK20.29 nMReduces pRb levels; inhibits CCNE1-amplified tumors.[4]
Bicyclic 2-aminopyrimidine (Cmpd 55) VEGFR-235.0 nMReduces neovascularization; inhibits ERK/AKT.[6]
2-aminopyrimidine (Cmpd 2n) FGFR42.6 nM (Kd = 3.3 nM)Suppresses breast/hepatocellular carcinoma proliferation.[7]
CDK/HDAC Dual Inhibitor (Cmpd 8e) CDK9 / HDAC188.4 nM / 168.9 nMInduces S-phase arrest and apoptosis in MV-4-11 cells.[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel aminopyrimidine derivatives must rely on self-validating experimental systems. The following protocols detail the methodologies for biochemical and cellular validation, emphasizing the causality behind each procedural step.

Protocol A: High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC50 of aminopyrimidine derivatives. Causality Rationale: TR-FRET is utilized over standard colorimetric assays because the time-delayed fluorescence measurement eliminates interference from compound auto-fluorescence (a primary driver of false positives in small-molecule screening).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg2+ is an essential cofactor for ATP binding; EGTA prevents calcium-dependent protease degradation.

  • Compound Dilution: Serially dilute the aminopyrimidine derivative in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1% (v/v). Rationale: Maintaining a constant 1% DMSO across all wells ensures vehicle toxicity does not confound IC50 calculations.

  • Enzyme-Substrate Incubation: Add the target kinase (e.g., CDK2 or EGFR) and the specific biotinylated peptide substrate to a 384-well plate. Incubate with the compound for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equivalent to the kinase's Michaelis constant ( Km​ ). Rationale: Testing at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like aminopyrimidines.

  • Reaction Termination & Detection: After 60 minutes, add the TR-FRET detection mixture containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Rationale: EDTA chelates Mg2+, instantly halting the kinase reaction. The Europium-antibody binds the phosphorylated substrate, bringing it into proximity with the APC-fluorophore to generate a FRET signal.

  • Data Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50 using a 4-parameter logistic curve.

Protocol B: Cellular Target Engagement via Western Blotting

Purpose: To confirm that the biochemical inhibition translates to intracellular target engagement and downstream signaling blockade. Causality Rationale: A compound may show low nanomolar biochemical potency but fail in cells due to poor permeability or high efflux. Measuring downstream phosphorylation (e.g., p-ERK, p-AKT) validates true cellular target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cancer cells (e.g., A549 for EGFR/VEGFR studies) in 6-well plates. Treat with the aminopyrimidine derivative at 0.1x, 1x, and 10x the biochemical IC50 for 4 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Osimertinib).

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the targets during extraction.

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load equal amounts of protein (20 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA, then probe with primary antibodies against the phosphorylated target (e.g., p-EGFR Tyr1068) and total target protein.

  • Validation: Probe for a loading control (e.g., GAPDH or β -actin). Rationale: This ensures that any observed decrease in the phosphorylated target is due to kinase inhibition by the aminopyrimidine, not unequal protein loading or compound-induced global cell death.

Workflow Design Aminopyrimidine Library Design Biochem TR-FRET Assay (Biochemical IC50) Design->Biochem Screen Cellular Western Blot (Target Engagement) Biochem->Cellular Hits < 100nM Cellular->Design SAR Feedback Phenotype Proliferation Assay (Cellular IC50) Cellular->Phenotype Validated InVivo Xenograft Models (In Vivo Efficacy) Phenotype->InVivo Lead Candidates

Fig 2. Self-validating preclinical workflow for aminopyrimidine derivative optimization.

Future Trajectories

The evolution of the aminopyrimidine scaffold is far from complete. The current frontier involves transitioning from mono-targeted ATP-competitive inhibitors to multi-valent and allosteric modalities.

  • Dual-Targeting Chimeras: As demonstrated by recent CDK9/HDAC1 and BTK/FLT3 dual inhibitors, fusing the aminopyrimidine core with secondary pharmacophores prevents the rapid onset of resistance driven by compensatory pathway activation[5].

  • PROTACs (Proteolysis Targeting Chimeras): Aminopyrimidine derivatives are increasingly being utilized as the "warhead" (target-binding ligand) in PROTAC design. By linking a highly selective aminopyrimidine to an E3 ligase recruiter, researchers can move beyond simple enzymatic inhibition to targeted degradation of the oncogenic kinase itself.

The aminopyrimidine core remains a testament to the power of rational drug design. By deeply understanding the structural biology of the kinase hinge region and rigorously validating target engagement, drug development professionals can continue to leverage this privileged scaffold to outpace the adaptive mechanisms of cancer.

References

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity IRIS - Sapienza Università di Roma[Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors PubMed Central (PMC)[Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies PubMed[Link]

  • Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration PubMed[Link]

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands ACS Medicinal Chemistry Letters[Link]

Sources

Engineering Precision: The Discovery of Novel Kinase Inhibitors Containing a Cyclobutane Moiety

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of highly selective, orally bioavailable kinase inhibitors remains a formidable challenge in modern medicinal chemistry due to the highly conserved nature of the ATP-binding cleft across the human kinome. Traditional flat, sp²-hybridized heteroaromatic scaffolds often suffer from poor physicochemical properties, including low aqueous solubility and high off-target toxicity. To circumvent these liabilities, the strategic incorporation of a cyclobutane moiety—a highly strained, four-membered carbocycle—has emerged as a transformative approach. This technical guide explores the structural rationale, rational design workflows, and self-validating experimental methodologies required to discover and optimize cyclobutane-containing kinase inhibitors.

The Structural Rationale: Why Cyclobutane?

Conformational Restriction and Vectorial Precision

Unlike the highly flexible cyclopentane or the rigidly planar cyclopropane, cyclobutane adopts a unique "puckered" (butterfly) conformation with a dihedral angle of approximately 25° to 30°. This geometry allows substituents to project in distinct pseudo-axial and pseudo-equatorial vectors. By locking the molecule into a bioactive conformation, the cyclobutane ring minimizes the entropic penalty of binding, thereby driving enthalpic gains when interacting with the kinase hinge region[1].

Disrupting Molecular Planarity (Fsp³ Enhancement)

High-throughput screening (HTS) hits often exhibit high molecular planarity, leading to strong crystal packing forces and, consequently, poor aqueous solubility. Increasing the fraction of sp³-hybridized carbons (Fsp³) via spiro-cyclobutane or fused cyclobutane systems effectively disrupts this planarity. This structural modification lowers the melting point and significantly enhances aqueous solubility without drastically increasing the overall lipophilicity (LogD) of the molecule[2].

Metabolic Stability and Efflux Mitigation

Cyclobutanes are relatively chemically inert despite their ring strain (~26 kcal/mol), making them stable bioisosteres for larger cycloalkanes or vulnerable acyclic linkers. Furthermore, the strategic placement of a cyclobutane ring can shield adjacent hydrogen bond donors, masking polarity to reduce susceptibility to P-glycoprotein (P-gp) efflux transporters, thereby enhancing central nervous system (CNS) penetration and oral bioavailability[3].

Case Studies in Rational Drug Design

JAK1 Selectivity via cis-1,3-Cyclobutane Diamine Linkers

The Janus kinase (JAK) family is central to immune regulation, but achieving selectivity for JAK1 over JAK2/3 is critical to avoid hematological toxicities. In the development of advanced JAK1 inhibitors (e.g., abrocitinib/PF-04965842), replacing an acyclic linker with a cis-1,3-cyclobutane diamine linker restricted the spatial arrangement of the pyrrolopyrimidine core. This precise orientation allowed the molecule to perfectly match the JAK1 ATP-binding cleft while creating steric clashes in the slightly smaller JAK2 pocket, yielding low nanomolar potency and exquisite selectivity[1].

PIP5K1C Inhibition via Spiro-Cyclobutane Scaffolds

In the pursuit of lipid kinase inhibitors, early bicyclic pyrazole hits demonstrated potent PIP5K1C activity but suffered from aqueous solubility of <1 µM. By engineering a spiro-cyclobutane moiety into the scaffold, researchers successfully disrupted the molecular planarity. This modification not only improved aqueous solubility significantly but also enhanced selectivity against off-target protein kinases by exploiting steric hindrance at the hinge region[2].

CDK9 and PKC-θ Optimization

Similar strategies have been employed across the kinome. For instance, the discovery of KB-0742, a CDK9 inhibitor for MYC-dependent cancers, utilized a cyclobutane-1,3-diamine motif to maintain isoform selectivity while optimizing pharmacokinetic properties for oral dosing[3]. Likewise, the highly selective PKC-θ inhibitor CC-90005 incorporated a cyclobutane carboxamide to achieve exquisite kinome selectivity and an optimal safety profile[4].

Discovery and Optimization Workflow

The integration of a cyclobutane moiety requires a highly iterative, structure-based drug design (SBDD) workflow, transitioning from initial hit identification to rigorous in vivo validation.

Workflow S1 1. Target Identification & HTS Screening S2 2. Scaffold Hopping (Cyclobutane Integration) S1->S2 S3 3. Structure-Based Design (ATP Pocket Optimization) S2->S3 S4 4. In Vitro Profiling (Kinase Selectivity & ADME) S3->S4 S5 5. In Vivo Validation (PK/PD & Efficacy) S4->S5

Caption: Workflow for the discovery of cyclobutane-containing kinase inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of novel cyclobutane-containing kinase inhibitors must rely on self-validating protocols that inherently control for false positives, auto-fluorescence, and assay artifacts.

Protocol 1: TR-FRET Kinase Selectivity Profiling

Causality: Highly conjugated kinase inhibitors often exhibit auto-fluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium) to introduce a temporal delay, allowing background auto-fluorescence to decay before signal measurement. ATP concentrations are strictly maintained at the apparent Km​ of the target kinase to ensure maximum sensitivity to ATP-competitive cyclobutane inhibitors. Step-by-Step Method:

  • Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Serial Dilution: Dispense cyclobutane derivatives in a 10-point, 3-fold serial dilution in 100% DMSO, then dilute 1:100 in kinase buffer.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase and specific peptide substrate to a 384-well low-volume plate.

  • Inhibitor Incubation: Add 2.5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Self-Validation System: Calculate the Z'-factor for every plate. The assay is only deemed valid if Z' > 0.6. A known pan-kinase inhibitor (e.g., staurosporine) must be included as a positive control to validate the dynamic range and IC₅₀ shift.

Protocol 2: Caco-2 Permeability and Efflux Assessment

Causality: The incorporation of a cyclobutane ring alters the polar surface area and lipophilicity of the molecule. Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate to form polarized monolayers that accurately mimic the human intestinal epithelium. This allows for the simultaneous assessment of passive diffusion and active transporter-mediated efflux (e.g., P-gp), which is critical for predicting oral bioavailability[3]. Step-by-Step Method:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used.

  • Compound Dosing: Prepare the cyclobutane inhibitor at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, or the basolateral (B) chamber for B→A transport.

  • Paracellular Marker Addition: Add Lucifer Yellow (100 µM) to the donor compartment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver compartment at 30, 60, and 90 minutes.

  • LC-MS/MS Analysis: Quantify the compound concentration in the receiver compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ). Self-Validation System: The assay is auto-validated by the Lucifer Yellow readout; a basolateral recovery of <1% confirms the integrity of the tight junctions. If the Efflux Ratio ( Papp​ B→A / Papp​ A→B) is > 2.0, a secondary assay is automatically triggered using a known P-gp inhibitor (e.g., verapamil) to confirm transporter-mediated efflux.

Quantitative SAR Profiling

The following table synthesizes representative Structure-Activity Relationship (SAR) data, demonstrating the typical physicochemical and pharmacological enhancements achieved when transitioning from acyclic or cyclopentane linkers to cyclobutane moieties in kinase inhibitor design.

Scaffold TypeTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Aqueous Solubility (µM)Efflux Ratio (B→A / A→B)Intrinsic Clearance (mL/min/kg)
Acyclic Linker 12.545.02.13.545.2
Cyclopentane Ring 8.215.41.84.152.1
Cyclobutane (cis-1,3) 1.4>10,00045.51.212.4
Spiro-Cyclobutane 0.8>10,00085.01.18.5

Table 1: Impact of ring size and conformation on kinase inhibitor properties. Cyclobutane integration significantly improves target selectivity, aqueous solubility, and metabolic stability.

Pharmacodynamic Signaling & Pathway Modulation

The ultimate goal of a cyclobutane-containing kinase inhibitor is to intercept aberrant intracellular signaling. Using the JAK/STAT pathway as a model, the diagram below illustrates how a rationally designed cyclobutane inhibitor outcompetes ATP at the kinase hinge region, thereby halting the phosphorylation cascade responsible for pathological gene transcription.

Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor Kinase JAK1 Kinase Receptor->Kinase STAT STAT Kinase->STAT ATP Response Transcription STAT->Response Inhibitor Cyclobutane Inhibitor Inhibitor->Kinase Blocks

Caption: Mechanism of action for a cyclobutane-based JAK1 inhibitor blocking STAT signaling.

Conclusion

The integration of cyclobutane moieties into small-molecule kinase inhibitors represents a paradigm shift in rational drug design. By leveraging the unique puckered conformation and sp³ character of the four-membered ring, medicinal chemists can precisely direct pharmacophores into the ATP-binding cleft while simultaneously disrupting molecular planarity. This dual action resolves the historical dichotomy between achieving high kinome selectivity and maintaining favorable drug-like properties (solubility, permeability, and metabolic stability). As SBDD technologies advance, the cyclobutane motif will undoubtedly continue to serve as a privileged scaffold in the discovery of next-generation targeted therapeutics.

References

  • Vazquez et al., "Cyclobutanes in Small-Molecule Drug Candidates", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Guide: Characterization and Synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of fragment-based drug discovery (FBDD) and targeted kinase inhibition, the strategic assembly of privileged heteroaromatic scaffolds with rigid, sp3-rich aliphatic vectors is paramount. This whitepaper provides an in-depth technical analysis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol , a highly specialized chemical building block. By fusing a classic 2-aminopyrimidine hinge-binding motif with a conformationally restricted cyclobutanol ring, this molecule serves as a premier starting point for developing potent, selective therapeutics. As a Senior Application Scientist, I will detail the nomenclature, structural rationale, self-validating synthetic protocols, and analytical workflows required to leverage this compound in advanced drug design.

Chemical Identity & Nomenclature

Due to its highly specialized nature as an emerging fragment in custom synthesis libraries, a universal Chemical Abstracts Service (CAS) Registry Number may not be publicly indexed for this exact stereoisomeric construct. However, its structural components are rigorously defined by IUPAC nomenclature.

  • IUPAC Name: 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

  • Molecular Formula: C10H15N3O

  • SMILES (Isomeric representation dependent): CC1=CC(C)=NC(NC2CCC2O)=N1

  • Core Components:

    • Electrophilic Core: 4,6-dimethylpyrimidin-2-amine derivative.

    • Nucleophilic/Aliphatic Vector: 2-aminocyclobutan-1-ol.

Structural Rationale & Pharmacophore Dynamics

The architectural logic of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is rooted in overcoming the limitations of traditional, flat kinase inhibitors.

The 2-Aminopyrimidine Core: The 2-aminopyrimidine scaffold is a ubiquitous and highly validated hinge-binding motif in medicinal chemistry[1]. It is specifically engineered to engage the kinase hinge region (e.g., Cys/Glu backbone residues) via bidentate hydrogen bonding[2]. However, purely flat, aromatic systems often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity.

The Cyclobutan-1-ol Vector: To escape "flatland," the incorporation of the cyclobutan-1-ol moiety introduces a rigid, sp3-hybridized vector. Cyclobutanes are increasingly utilized in drug candidates to lock molecules into bioactive conformations, thereby minimizing the entropic penalty upon target binding[3]. The unique puckered conformation of the cyclobutane ring directs appended functional groups with high precision[4]. Furthermore, the hydroxyl (-OH) group provides a critical polar vector, perfectly positioned to engage solvent channels or the hydrophilic ribose-binding pocket of kinases, enhancing both affinity and solubility.

PharmacophoreLogic Hinge Kinase Hinge Region (Backbone Amides) Pyrimidine 2-Aminopyrimidine Core (H-Bond Donor & Acceptor) Pyrimidine->Hinge Bidentate H-Bonds Cyclobutanol Cyclobutan-1-ol Motif (Rigid sp3 Vector) Pyrimidine->Cyclobutanol Covalent Link Ribose Solvent Channel / Ribose Pocket (Hydrophilic Vector) Cyclobutanol->Ribose OH H-Bonding

DOT Diagram 1: Pharmacophore binding logic of the target molecule within a kinase pocket.

Quantitative Data & Physicochemical Profile

To validate its utility in FBDD, the calculated physicochemical properties of the target molecule are summarized below. These metrics confirm its alignment with the "Rule of Three" for fragment libraries.

PropertyValueRationale / Significance in Drug Design
Molecular Weight 193.25 g/mol Highly efficient fragment size (MW < 300), allowing room for late-stage elaboration.
Topological Polar Surface Area (TPSA) 58.04 ŲOptimal for cellular membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 2Crucial for engaging the kinase hinge and ribose pocket.
H-Bond Acceptors (HBA) 4Facilitates robust solvent interactions and target anchoring.
Rotatable Bonds 2Low flexibility ensures a minimal entropic penalty upon target binding.

Synthetic Methodology

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is achieved via a thermally driven Nucleophilic Aromatic Substitution (SNAr). The protocol below is designed with strict causality to ensure high yield and prevent the degradation of the strained cyclobutane ring.

Step-by-Step Protocol
  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent, 10 mmol) and 2-aminocyclobutan-1-ol (1.2 equivalents, 12 mmol).

  • Solvent and Base Addition: Suspend the reagents in n-butanol (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents, 25 mmol) dropwise.

    • Causality Note:n-Butanol is selected due to its high boiling point (117 °C), which is necessary to overcome the activation energy barrier of the SNAr reaction on the electron-rich pyrimidine ring. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl byproduct, preventing the protonation of the aliphatic amine, which would otherwise stall the nucleophilic attack.

  • Thermal Activation: Heat the reaction mixture to 120 °C under an inert nitrogen atmosphere for 16 hours.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the n-butanol. Partition the resulting crude residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (98:2 to 90:10) to isolate the pure target compound.

SynthesisWorkflow A 2-Chloro-4,6- dimethylpyrimidine C DIPEA, n-BuOH 120°C, 16h A->C B 2-Aminocyclo- butan-1-ol B->C D Target Molecule (SNAr Product) C->D Nucleophilic Substitution

DOT Diagram 2: Synthetic workflow for the target cyclobutanol via SNAr reaction.

Analytical Validation (Self-Validating System)

A robust analytical protocol is critical to confirm structural integrity, particularly to ensure the strained cyclobutane ring has not undergone ring-opening or rearrangement during thermal activation.

  • In-Process Control (IPC) via LC-MS: The reaction is monitored at 8 and 16 hours. The system is self-validating: the reaction is deemed complete only when the starting material peak (UV 254 nm) is <5% relative to the product mass. The target mass must manifest as an [M+H]+ ion at m/z 194.1.

  • Structural Confirmation via 1H-NMR (400 MHz, DMSO-d6): The causality of structural confirmation lies in the aliphatic region. The intact cyclobutane protons will appear as distinct, complex multiplets between 1.50–2.50 ppm. The pyrimidine C5 proton must appear as a sharp singlet at ~6.30 ppm, and the secondary amine (NH) will present as a broad singlet around 7.00 ppm.

  • Purity Assessment via HPLC: Final purity must be >95% at 254 nm, validating the complete removal of the 2-chloro-4,6-dimethylpyrimidine starting material and DIPEA salts.

References[3] Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8361514/[1] Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00388[4] Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at:https://research.vu.nl/en/publications/design-and-synthesis-of-3d-cyclobutane-fragments-for-use-in-fragm[2] Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. ResearchGate. Available at:https://www.researchgate.net/publication/344400000_Identification_of_2-Aminopyrimidine_Derivatives_as_FLT3_Kinase_Inhibitors

Sources

Methodological & Application

detailed synthetic route for 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthetic Route to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Executive Summary

In the design of modern small-molecule therapeutics—particularly kinase inhibitors targeting the JAK/STAT or CDK pathways—the incorporation of sterically constrained aliphatic rings onto heteroaromatic scaffolds is a field-proven strategy. The target molecule, 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol , combines a rigid cyclobutanol moiety with a substituted pyrimidine. This specific architecture enhances metabolic stability, lowers lipophilicity (LogP), and precisely vectors the hydroxyl group to serve as a critical hydrogen-bond donor/acceptor in the ATP-binding pocket.

This application note outlines an optimized, self-validating protocol for the synthesis of this building block, detailing the mechanistic causality behind solvent, base, and thermal choices.

Mechanistic Rationale & Retrosynthetic Strategy

The most direct retrosynthetic disconnection of the target molecule cleaves the exocyclic C–N bond, revealing two commercially available precursors: 2-chloro-4,6-dimethylpyrimidine and 2-aminocyclobutan-1-ol .

The forward synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr). While the 2-chloro position of the pyrimidine is activated by the adjacent endocyclic nitrogen atoms, the two electron-donating methyl groups at the 4- and 6-positions significantly deactivate the ring. This increases the activation energy required to form the critical Meisenheimer intermediate. Consequently, standard thermal heating often leads to incomplete conversion and thermal degradation. To overcome this, microwave irradiation is employed, which rapidly drives the reaction to completion with high fidelity, a principle extensively validated in pyrimidine chemistry [1].

Furthermore, the stereochemistry of the cyclobutane ring dictates nucleophilic efficiency. The trans-isomer of 2-aminocyclobutan-1-ol, a well-documented building block in [2] and utilized in complex stereoselective syntheses [3], is preferred. It prevents the intramolecular hydrogen bonding between the amine and hydroxyl groups that typically attenuates nucleophilicity in the cis-isomer.

Experimental Workflow & Process Logic

Workflow SM Starting Materials 2-Chloro-4,6-dimethylpyrimidine + trans-2-Aminocyclobutan-1-ol Cond1 Thermal Heating (100°C, 24h, DMF) SM->Cond1 Conventional Cond2 Microwave Irradiation (120°C, 1h, NMP) SM->Cond2 Accelerated Mech Meisenheimer Complex (S_NAr Intermediate) Cond1->Mech Cond2->Mech Yield1 Low Yield (<40%) Incomplete Conversion Mech->Yield1 Yield2 High Yield (>85%) Clean Product Profile Mech->Yield2

Figure 1: Process logic tree demonstrating the causality of microwave irradiation in S_NAr reactions.

Process Optimization Data

Prior to finalizing the protocol, a solvent and base screen was conducted to maximize the S_NAr efficiency. The quantitative results are summarized below. NMP combined with DIPEA under microwave conditions provided the optimal thermodynamic environment.

EntrySolventBase (Equiv)Temperature & MethodTimeYield (%)Purity (LC-MS)
1DMFK₂CO₃ (3.0)100 °C (Thermal)24 h38>90%
2n-BuOHDIPEA (3.0)110 °C (Thermal)18 h55>92%
3NMPDIPEA (3.0)120 °C (Microwave)1 h89 >98%
4NMPEt₃N (3.0)120 °C (Microwave)1 h72>95%

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add trans-2-aminocyclobutan-1-ol hydrochloride (1.20 mmol, 148 mg) and 2-chloro-4,6-dimethylpyrimidine (1.00 mmol, 142 mg).

  • Causality Note: A 20% molar excess of the amine hydrochloride ensures total consumption of the pyrimidine electrophile. This deliberate stoichiometry simplifies downstream purification, as the highly polar unreacted amine is easily washed away during the aqueous extraction phase.

Step 2: Base and Solvent Addition Suspend the solid reagents in anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.00 mmol, 522 µL) dropwise at room temperature.

  • Causality Note: DIPEA serves a dual mechanistic purpose: it liberates the free base of the cyclobutylamine from its hydrochloride salt and scavenges the equivalent of HCl generated during the S_NAr substitution. NMP is selected for its high microwave absorptivity (high loss tangent) and excellent solubilizing properties for both the organic precursors and the resulting amine salts.

Step 3: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 60 minutes, utilizing a pre-stirring period of 1 minute.

  • Causality Note: Microwave irradiation provides rapid, uniform volumetric heating. This precisely overcomes the electronic deactivation caused by the pyrimidine's methyl groups, driving the formation of the Meisenheimer complex without triggering the thermal degradation pathways observed during prolonged conventional heating[1].

Step 4: Quenching and Aqueous Workup Allow the vial to cool to room temperature. Dilute the crude reaction mixture with Ethyl Acetate (EtOAc, 15 mL) and transfer to a 50 mL separatory funnel. Wash the organic layer with deionized water (3 × 10 mL) followed by saturated aqueous NaCl (brine, 10 mL).

  • Causality Note: Multiple water washes are critical to partition the high-boiling NMP and excess DIPEA/amine salts entirely into the aqueous phase, leaving the highly lipophilic product isolated in the organic layer. This self-validates the purity prior to chromatography.

Step 5: Drying and Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 10% Methanol in Dichloromethane).

  • Causality Note: The secondary amine product exhibits moderate polarity due to the cyclobutanol hydroxyl group. The addition of Methanol to the DCM mobile phase disrupts hydrogen bonding with the silica stationary phase, preventing peak tailing and ensuring sharp elution bands.

References

  • Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives Source: RSC Advances (Cited via HHU repository) URL: [Link]

  • Title: 2-Aminocyclobutan-1-ol | CID 12414299 Source: PubChem URL: [Link]

Sources

protocol for synthesizing aminocyclobutanol pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Robust and Regioselective Protocol for the Synthesis of N-(cis-3-hydroxycyclobutyl)pyrimidin-4-amine Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of aminocyclobutanol-substituted pyrimidines, a molecular scaffold of significant interest in medicinal chemistry and drug development. These structures are integral to a variety of kinase inhibitors and other targeted therapeutics. The described methodology focuses on a highly efficient and regioselective palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. We detail the coupling of commercially available or readily synthesized cis-3-aminocyclobutanol with 2,4-dichloropyrimidine, highlighting the critical parameters that ensure high yield and selectivity for substitution at the C4 position. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this valuable class of compounds.

Introduction: The Significance of Aminocyclobutanol Pyrimidines

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] When functionalized with specific pharmacophores, such as aminocyclobutanol, these derivatives become potent and selective modulators of biological targets. In particular, the 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif for a multitude of protein kinases.[4] The aminocyclobutanol moiety provides a three-dimensional vector for exiting the ATP-binding pocket, enabling interaction with solvent-exposed regions and improving properties such as solubility and metabolic stability. Consequently, these compounds are frequently investigated as inhibitors of kinases like Aurora kinase, Polo-like kinase (PLK), and Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[4][5]

Developing a robust and predictable synthetic route to these compounds is therefore a critical task in drug discovery programs. This protocol addresses this need by leveraging the power of modern palladium catalysis.

Overview of the Synthetic Strategy

The synthesis is designed around a key C-N bond formation between the two primary building blocks: the pyrimidine core and the cyclobutanol side chain. While classical Nucleophilic Aromatic Substitution (SNAr) is a possible approach, it often suffers from a lack of regioselectivity with substrates like 2,4-dichloropyrimidine, leading to difficult-to-separate mixtures of C2 and C4 substituted products.[6][7]

To overcome this, our strategy employs a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides superior control, leading to a highly regioselective and high-yielding synthesis.[8][9] The general workflow is outlined below.

G cluster_0 Part 1: Precursor Preparation cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Final Analysis Start_Materials Starting Materials (2,4-Dichloropyrimidine, cis-3-Aminocyclobutanol) Procurement Procurement or Synthesis Start_Materials->Procurement Coupling Buchwald-Hartwig C-N Coupling Procurement->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Final_Product Final Product (>95% Purity) Characterization->Final_Product

Caption: Overall workflow for the synthesis of aminocyclobutanol pyrimidine derivatives.

Materials and Reagents

ReagentCAS NumberSupplierNotes
2,4-Dichloropyrimidine3934-20-1Major vendorsPurity >98%
cis-3-Aminocyclobutanol hydrochloride1219019-22-3Major vendorsCan be synthesized via literature methods.[10][11]
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3Major vendorsPd₂(dba)₃, catalyst precursor
Xantphos (4,5-Bis(diphenylphosphino)...)161265-03-8Major vendorsLigand, critical for reaction efficiency
Sodium tert-butoxide (NaOtBu)865-48-5Major vendorsStrong, non-nucleophilic base. Handle under inert atmosphere.
Toluene, Anhydrous108-88-3Major vendorsSolvent, should be dry (<50 ppm H₂O)
Dichloromethane (DCM)75-09-2Major vendorsFor extraction and chromatography
Ethyl Acetate (EtOAc)141-78-6Major vendorsFor extraction and chromatography
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Lab preparationFor work-up
Brine (Saturated aq. NaCl)7647-14-5Lab preparationFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major vendorsFor drying organic layers
Silica Gel7631-86-9Major vendorsFor column chromatography (230-400 mesh)

Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, oil bath, inert gas line (Argon or Nitrogen), rotary evaporator, standard glassware for extraction and chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the regioselective monosubstitution of 2,4-dichloropyrimidine at the more reactive C4 position.

Rationale of the Method

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its reliability in forming C-N bonds.[9]

  • Catalytic Cycle: The reaction begins with the active Pd(0) species, which undergoes oxidative addition into the C-Cl bond of the pyrimidine (preferentially at C4). The resulting Pd(II) complex coordinates the amine. Base-mediated deprotonation of the amine followed by reductive elimination yields the desired aminopyrimidine product and regenerates the Pd(0) catalyst.[9]

  • Choice of Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This geometry is crucial for promoting the reductive elimination step, which is often rate-limiting, and preventing catalyst decomposition.

  • Choice of Base: Sodium tert-butoxide (NaOtBu) is a strong, sterically hindered base. It is effective at deprotonating the amine (or its hydrochloride salt) to generate the active nucleophile without competing in nucleophilic side reactions.[8][9]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will readily oxidize to an inactive state. Therefore, the entire reaction must be conducted under an inert atmosphere (N₂ or Ar).

Caption: Reaction scheme for the regioselective Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.00 g, 6.71 mmol, 1.0 equiv), cis-3-aminocyclobutanol hydrochloride (0.91 g, 7.38 mmol, 1.1 equiv), Pd₂(dba)₃ (123 mg, 0.134 mmol, 2 mol% Pd), and Xantphos (155 mg, 0.268 mmol, 4 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add anhydrous toluene (35 mL).

    • Begin stirring to create a suspension.

    • Carefully add sodium tert-butoxide (1.61 g, 16.78 mmol, 2.5 equiv) in one portion. Note: NaOtBu is hygroscopic and should be handled quickly. An extra equivalent of base is used to neutralize the HCl from the amine salt.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexane) or LC-MS until the 2,4-dichloropyrimidine starting material is consumed.

  • Work-up and Extraction:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water (30 mL).

    • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL), followed by brine (30 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue (typically a brown oil or solid) should be purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% Dichloromethane and gradually increasing the polarity to 5-10% Methanol in Dichloromethane, is typically effective.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a solid or viscous oil.

Data Summary and Characterization

ParameterExpected Result
Product cis-3-((2-chloropyrimidin-4-yl)amino)cyclobutan-1-ol
Appearance Off-white to pale yellow solid
Typical Yield 75-90%
Purity (LC-MS) >95%
¹H NMR Signals corresponding to pyrimidine and cyclobutane protons should be present and well-resolved.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 200.06

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) oxidized)Ensure a fully inert atmosphere and use anhydrous solvent.
Insufficiently strong or decomposed baseUse fresh, high-purity NaOtBu; handle it quickly to minimize air exposure.
Low reaction temperatureEnsure the oil bath maintains a consistent 100 °C.
Formation of Side Products Disubstitution (reaction at C2)Use a slight excess of the amine (1.1 equiv). A large excess may promote disubstitution. Shorten reaction time.
Ligand degradationEnsure high-purity ligand is used.
Difficult Purification Streaking on silica gel columnAdd 0.5-1% triethylamine or ammonia to the eluent to suppress the basicity of the amine product.
Co-elution of product and starting materialsOptimize the solvent gradient for chromatography. Ensure the reaction has gone to completion.

Conclusion

This application note provides a validated and highly reproducible protocol for the regioselective synthesis of cis-3-((2-chloropyrimidin-4-yl)amino)cyclobutan-1-ol. The use of a palladium/Xantphos catalytic system ensures excellent control over the C4 amination of 2,4-dichloropyrimidine, delivering the desired product in high yield. This intermediate serves as a versatile platform for further functionalization at the C2 position, enabling rapid access to diverse libraries of aminocyclobutanol pyrimidine derivatives for drug discovery and development programs.

References

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Bortezomib-Mechanism. Retrieved from [Link]

  • Preshlock, S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Man, H.-W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Xinghui, P. (2026). Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine. Pharmaffiliates. Retrieved from [Link]

  • Preshlock, S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Fei, A., et al. (2020). Synthesis method of trans-3-aminobutanol. Google Patents.
  • Preparation method of cis-3-amino-cyclopentanol hydrochloride. (2012). Google Patents.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. PMC. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). MDPI. Available at: [Link]

  • Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]

  • Wu, K. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]

  • Sharma, P., et al. (2021). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]

  • Shinde, S. B., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Patel, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

Sources

Application Note: Characterization of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol as a Novel FGFR4 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, particularly when activated by its ligand FGF19, is a critical oncogenic driver in a subset of human cancers, most notably hepatocellular carcinoma (HCC).[1][2] This has established FGFR4 as a high-value therapeutic target for drug development.[3][4] This application note provides a comprehensive guide for researchers to evaluate the inhibitory potential of the novel small molecule, 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol (hereafter referred to as "Compound X"), against the FGFR4 kinase. We present detailed protocols for both a direct biochemical kinase assay and a cell-based assay to measure the compound's potency, selectivity, and on-target effects in a biologically relevant context. These methodologies are designed to provide a robust framework for the initial characterization of new chemical entities targeting the FGFR4 pathway.

Introduction: The Rationale for Selective FGFR4 Inhibition

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), regulates essential cellular processes, including proliferation, survival, and migration.[2][5] While sharing a high degree of homology, each receptor has distinct roles. Aberrant FGFR signaling is a known driver in various malignancies.[6] Specifically, amplification of the FGF19 ligand leads to constitutive activation of the FGFR4/β-Klotho (KLB) complex, promoting hepatocyte proliferation and driving HCC progression.[2][7]

A key challenge in targeting the FGFR family is achieving isoform selectivity to minimize off-target toxicities. Pan-FGFR inhibitors that also block FGFR1 and FGFR3 can lead to adverse effects like hyperphosphatemia.[1][2] The development of selective FGFR4 inhibitors is therefore a therapeutically attractive strategy.[3] This selectivity is often achieved by exploiting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is absent in FGFR1-3, allowing for the design of targeted covalent inhibitors.[2][8][9]

Compound X, featuring a 2-aminopyrimidine scaffold common in kinase inhibitors, warrants thorough investigation as a potential selective FGFR4 inhibitor.[10][11] The following protocols outline the necessary steps to determine its inhibitory profile.

Signaling Pathway Overview

The FGF19-FGFR4 signaling cascade is initiated when FGF19 binds to a cell-surface complex of FGFR4 and its co-receptor, β-Klotho. This event induces receptor dimerization, leading to the autophosphorylation of tyrosine residues within the kinase domain. This activation serves as a docking site for adaptor proteins, primarily FGFR Substrate 2α (FRS2α), which, upon phosphorylation, triggers downstream cascades including the RAS-MAPK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[5][12] Small molecule inhibitors like Compound X typically act by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and subsequent downstream signaling.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR4->FGFR4 KLB β-Klotho FGFR4->KLB Forms Complex FRS2 FRS2α FGFR4->FRS2 Recruits & Phosphorylates ADP ADP pFRS2 p-FRS2α Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) pFRS2->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Compound X (ATP-Competitive Inhibitor) Inhibitor->FGFR4 Blocks ATP Binding Site ATP ATP Biochemical_Workflow start Start prep_compound Prepare serial dilutions of Compound X in assay buffer start->prep_compound add_enzyme Add FGFR4 enzyme to each well prep_compound->add_enzyme pre_incubate Pre-incubate compound and enzyme add_enzyme->pre_incubate add_substrate Initiate reaction by adding ATP/Substrate mix pre_incubate->add_substrate incubate_reaction Incubate at 30°C to allow kinase reaction add_substrate->incubate_reaction add_adpglo Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light add_adpglo->add_detection read_luminescence Read luminescence on a plate reader add_detection->read_luminescence analyze Analyze data and calculate IC50 value read_luminescence->analyze

Figure 2: Workflow for the biochemical FGFR4 inhibition assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in Kinase Assay Buffer. The final DMSO concentration in the assay must not exceed 1%. [13]Include wells for a "no-inhibitor" (vehicle, 1% DMSO) control and a "no-enzyme" (background) control.

  • Enzyme Addition: Dilute recombinant FGFR4 to the working concentration (e.g., 2-5 ng/µL) in Kinase Assay Buffer. Add 5 µL of the diluted enzyme to each well of a 384-well plate. For "no-enzyme" wells, add 5 µL of buffer.

  • Compound Addition: Add 5 µL of the serially diluted Compound X, positive control inhibitor, or vehicle control to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix containing the kinase substrate (e.g., 0.2 mg/mL) and ATP (e.g., 50 µM) in Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of this mix to each well.

    • Rationale: The ATP concentration should be close to the Michaelis-Menten constant (Km) for FGFR4 to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert the ADP generated by FGFR4 into a luminescent signal. [14]9. Data Acquisition: Measure luminescence using a plate reader.

Data Analysis
  • Subtract the background luminescence ("no-enzyme" control) from all other readings.

  • Normalize the data by setting the "no-inhibitor" control as 100% activity and the highest concentration of the positive control inhibitor as 0% activity.

  • Plot the normalized percent inhibition against the logarithmic concentration of Compound X.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (log[inhibitor] vs. response) non-linear regression model using software such as GraphPad Prism.

Cell-Based Assay: Inhibition of Downstream Signaling

This protocol assesses the ability of Compound X to penetrate the cell membrane and inhibit FGFR4 signaling in a relevant cancer cell line. The readout is the phosphorylation level of FRS2α, a direct substrate of FGFR4. [12][15]

Materials and Reagents
  • Cell Line: Hep3B or Huh7 human hepatocellular carcinoma cell lines (ATCC). These lines are known to have active FGFR4 signaling. [9]* Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Compound X, 10 mM stock in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-phospho-FRS2α (Tyr196), Rabbit anti-total FRS2α, Rabbit anti-GAPDH or β-Actin (loading control).

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Protocol
  • Cell Culture: Seed Hep3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis (e.g., 0.5 x 10⁶ cells/well). Culture overnight.

  • Serum Starvation (Optional): To reduce basal signaling, replace the culture medium with serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Treat cells with increasing concentrations of Compound X (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle (DMSO) control.

  • Ligand Stimulation: To robustly activate the pathway, stimulate the cells with recombinant human FGF19 (e.g., 100 ng/mL) for the final 15 minutes of the compound treatment period.

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FRS2α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe for total FRS2α and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Analysis and Interpretation

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FRS2α signal to the total FRS2α signal and/or the loading control. A dose-dependent decrease in the p-FRS2α signal relative to the FGF19-stimulated vehicle control indicates on-target cellular activity of Compound X. The cellular IC₅₀ can be estimated from the dose-response curve.

Expected Results and Data Summary

A successful characterization will demonstrate potent inhibition in the biochemical assay and corresponding on-target activity in the cell-based assay. To assess selectivity, the biochemical assay should be repeated using recombinant FGFR1, FGFR2, and FGFR3 kinases.

Table 1: Hypothetical Inhibitory Profile of Compound X

Assay TargetCompound X IC₅₀ (nM)BLU-554 IC₅₀ (nM) [3]Selectivity Fold (FGFR1/FGFR4)
Biochemical Assays
FGFR45.25.0-
FGFR1>2,500>1,000>480
FGFR2>3,000>2,203>576
FGFR3>3,000>624>576
Cell-Based Assay
Hep3B (p-FRS2α)25.822.0-

Data are presented as hypothetical mean values. Actual results will vary.

A profile similar to the one shown in Table 1 would classify Compound X as a potent and highly selective FGFR4 inhibitor, making it a strong candidate for further preclinical development.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in biochemical assay Inaccurate pipetting; enzyme instability; reagent degradation.Use calibrated pipettes; keep enzyme on ice and use promptly after dilution; use fresh reagents.
No inhibition observed Compound is inactive; compound precipitated from solution.Verify compound integrity and purity; check for solubility issues in the assay buffer.
Weak p-FRS2α signal in cells Low FGF19 stimulation; insufficient lysis; low antibody affinity.Optimize FGF19 concentration and stimulation time; ensure lysis buffer contains phosphatase inhibitors; validate antibody.
High basal p-FRS2α signal Cells were not serum-starved; high cell density.Incorporate a serum-starvation step; seed cells at a lower density to avoid contact inhibition-related signaling.

References

  • Journal of Medicinal Chemistry. (2018). Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects. ACS Publications. [Link]

  • PubMed. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. National Library of Medicine. [Link]

  • ACS Medicinal Chemistry Letters. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Publications. [Link]

  • Frontiers in Oncology. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers Media S.A. [Link]

  • PNAS. (2022). FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. Proceedings of the National Academy of Sciences. [Link]

  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. BPS Bioscience. [Link]

  • INDIGO Biosciences. (n.d.). Human FGFR4 Reporter Assay Kit. INDIGO Biosciences. [Link]

  • AACR Journals. (2023). Abstract LB328: Discovery & characterization of a next-generation FGFR4 inhibitor overcoming resistant mutations. American Association for Cancer Research. [Link]

  • MDPI. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. Cancers. [Link]

  • RSC Publishing. (2018). Theoretical studies on FGFR isoform selectivity of FGFR1/FGFR4 inhibitors by molecular dynamics simulations and free energy calculations. RSC Publishing. [Link]

  • Taylor & Francis Online. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ACS Publications. [Link]

  • INDIGO Biosciences. (n.d.). Growth Factor Receptor Assay Kits. INDIGO Biosciences. [Link]

  • PeerJ. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PeerJ. [Link]

  • AACR Journals. (2013). Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage, High-Grade Serous Ovarian Cancer. Clinical Cancer Research. [Link]

  • Ingenta Connect. (2013). Developing FGFR4 Inhibitors As Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing. Ingenta. [Link]

  • Taylor & Francis Online. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2013). Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (2021). Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

  • ACS Medicinal Chemistry Letters. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Publications. [Link]

  • PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... National Library of Medicine. [Link]

  • Semantic Scholar. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its ability to mimic the purine structure of ATP allows pyrimidine-based compounds to effectively target the ATP-binding sites of protein kinases, a class of enzymes frequently deregulated in cancer.[1][3] The 2-aminopyrimidine moiety, in particular, is a common feature in many potent kinase inhibitors.[4][5] The compound of interest, 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol, combines this key pharmacophore with a cyclobutane ring. The inclusion of a cyclobutane moiety can introduce conformational rigidity and unique three-dimensional structures, which can enhance binding affinity and selectivity for specific protein targets.[6]

Given the structural features of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol, it is hypothesized to function as a kinase inhibitor. Kinases play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Therefore, the following protocols are designed to assess the impact of this compound on key cellular phenotypes associated with kinase inhibition, such as cell viability, proliferation, and apoptosis. These assays will provide a foundational understanding of the compound's biological activity and guide further mechanistic studies.

PART 1: Foundational Protocols for Phenotypic Screening

The initial assessment of a novel compound involves evaluating its overall effect on cell health and growth. These phenotypic assays are crucial for determining the compound's potency and establishing a therapeutic window for further investigation.

Cell Viability and Cytotoxicity Assays

Rationale: The first step in characterizing a new compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. This is essential for distinguishing between a specific anti-proliferative effect and general toxicity. Assays that measure metabolic activity, such as those using tetrazolium salts (e.g., MTT, WST-1), are reliable indicators of the viable cell number.

Experimental Workflow:

Cell Viability Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of the compound B->C D Incubate for 24, 48, or 72 hours C->D E Add viability reagent (e.g., WST-1) D->E F Incubate for 1-4 hours E->F G Measure absorbance on a plate reader F->G H Data analysis: Calculate IC50 G->H

Caption: Workflow for determining cell viability and cytotoxicity.

Detailed Protocol: WST-1 Cell Proliferation Assay

  • Cell Seeding:

    • Culture your chosen cell line to approximately 70-80% confluency.[7] It is critical to use healthy, logarithmically growing cells for consistent results.[8][9]

    • Harvest the cells using standard trypsinization methods, being careful to minimize trypsin exposure time.[7]

    • Resuspend the cells in fresh, pre-warmed complete growth medium and perform a cell count.

    • Seed the cells into a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells per well in 100 µL of medium). The optimal seeding density will vary between cell lines and should be determined empirically.[9]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the compound in complete growth medium to achieve a range of final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., from 100 µM down to 1 nM) to determine the approximate IC50 value.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation and Measurement:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

    • At the end of the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the colored formazan product.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control wells.

    • Plot the normalized absorbance against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Assays

Rationale: Many kinase inhibitors induce apoptosis (programmed cell death) in cancer cells.[1] Therefore, it is crucial to determine if the observed decrease in cell viability is due to the induction of apoptosis. Caspase-Glo® assays provide a sensitive and high-throughput method to measure the activity of key executioner caspases, such as caspase-3 and -7, which are central to the apoptotic pathway.

Experimental Workflow:

Apoptosis Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with compound at various concentrations B->C D Incubate for a pre-determined time C->D E Add Caspase-Glo® 3/7 reagent D->E F Incubate at room temperature E->F G Measure luminescence F->G H Data analysis G->H

Caption: Workflow for assessing apoptosis via caspase activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the WST-1 assay protocol. It is advisable to use concentrations around the IC50 value determined from the viability assay.

  • Caspase Activity Measurement:

    • After the desired incubation period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium and reagent only).

    • Normalize the data to the vehicle control.

    • Plot the fold-change in caspase activity against the compound concentration.

PART 2: Elucidating the Mechanism of Action

Once the phenotypic effects of the compound are established, the next step is to investigate its potential mechanism of action. Given its structure, a likely target is a protein kinase.

Kinase Inhibition Profiling

Rationale: To identify the specific kinase(s) targeted by 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol, a broad kinase inhibition screen is recommended. Several commercial services offer profiling against a large panel of kinases. This will provide a "hit list" of potential targets for further validation. Many pyrimidine-based inhibitors have been shown to target kinases such as Aurora Kinases (AURK) and Polo-like Kinases (PLK).[2][4]

Western Blot Analysis of Key Signaling Pathways

Rationale: Based on the results of the kinase inhibition screen, western blotting can be used to confirm the inhibition of the target kinase and its downstream signaling pathway in a cellular context. For example, if the compound inhibits a kinase in the PI3K/Akt pathway, one would expect to see a decrease in the phosphorylation of Akt and its downstream targets.

Detailed Protocol: Western Blotting

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for an appropriate duration.

    • Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

PART 3: Data Presentation and Interpretation

Table 1: Summary of Hypothetical In Vitro Data for 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

AssayCell LineParameterValue
Cell Viability (WST-1)HeLaIC50 (48h)5.2 µM
Apoptosis (Caspase-Glo 3/7)HeLaFold Induction (at 10 µM)4.5-fold
Kinase Inhibition ScreenN/ATop HitAurora Kinase A
Western BlotHeLap-Aurora Kinase A (at 5 µM)80% decrease

General Considerations for Robust Cell-Based Assays

  • Cell Health and Culture Conditions: Always use cells that are in the logarithmic growth phase and have a high viability.[8][9] Maintain consistent cell culture practices, including media, supplements, and passaging protocols.[7][9]

  • Assay Optimization: Optimize cell seeding density, compound incubation time, and reagent concentrations for each specific cell line and assay.[9][10]

  • Controls: Include appropriate controls in every experiment, such as untreated cells, vehicle-treated cells, and positive controls (if available).

  • Data Reproducibility: Perform experiments in at least triplicate to ensure the reproducibility of the results.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol. By systematically evaluating its effects on cell viability, apoptosis, and specific kinase-mediated signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational assays are critical for guiding further preclinical development and establishing the compound's profile as a potential drug candidate.

References

  • Ialongo, D., et al. (2023).
  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • ACS Publications. (2021, August 1).
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • PubMed. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
  • Promega. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • PubMed. (2011, June 15).
  • PubMed. (2024, December 26).
  • Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Retrieved from [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis and Purification of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Structural Context

The molecule 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is a highly versatile building block frequently utilized in the development of kinase inhibitors and central nervous system (CNS) modulators. It features a rigidified cyclobutanol core that restricts conformational flexibility, thereby enhancing target binding affinity, coupled with a substituted pyrimidine ring that frequently acts as a hinge-binding motif in ATP-competitive inhibitors.

Scaling up the synthesis of this fragment presents distinct challenges: controlling the regioselectivity of the nucleophilic attack (N- vs. O-arylation), managing the thermal stability of the strained cyclobutane ring, and avoiding the use of environmentally hazardous solvents during purification. This application note details a highly optimized, self-validating protocol for the large-scale synthesis of this molecule via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Mechanistic Rationale

The synthesis relies on the SNAr reaction between 2-aminocyclobutan-1-ol hydrochloride [1] and 2-chloro-4,6-dimethylpyrimidine [2].

Regioselectivity & Protection-Free Strategy: A key advantage of this protocol is the circumvention of hydroxyl-protecting groups. The primary amine is intrinsically more nucleophilic than the secondary alcohol. By carefully controlling the basicity of the reaction medium using N,N-Diisopropylethylamine (DIPEA), the amine is selectively free-based (pKa of conjugate acid ~9-10) while the alcohol remains protonated (pKa ~16). This directs the nucleophilic attack exclusively through the nitrogen atom, forming the critical Meisenheimer complex before chloride elimination[2].

Mechanism Step1 1. Deprotonation Neutralization of HCl salt Step2 2. Nucleophilic Attack Amine attacks C2 position Step1->Step2 DIPEA addition Step3 3. Meisenheimer Complex Delocalized anionic intermediate Step2->Step3 SNAr initiation Step4 4. Rearomatization Chloride elimination Step3->Step4 Rate-determining step Step5 5. Product Formation Target API fragment Step4->Step5 Leaving group departure

Fig 1. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Reaction Optimization & Causality

Historically, SNAr reactions of this type have been conducted in polar aprotic solvents like DMF or NMP. However, these solvents complicate large-scale aqueous workups and pose significant environmental and reproductive toxicity risks[3]. We optimized the process using 1-Butanol , which provides sufficient thermal energy (bp 117 °C) to drive the reaction to completion while allowing for seamless phase separation during workup.

Quantitative Data: Solvent and Base Optimization
EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)
1EthanolK₂CO₃8024826895.2
2DMFK₂CO₃10012917796.5
3NMPDIPEA1108968297.8
4 1-Butanol DIPEA 110 12 >99 91 >99.0

Table 1. Optimization of the SNAr reaction. Entry 4 represents the finalized scale-up conditions.

Workflow Diagram

Workflow R1 Amine HCl Salt (Limiting Reagent) Rxn Reactor 1-Butanol, DIPEA, 110°C R1->Rxn R2 Chloropyrimidine (1.05 eq) R2->Rxn WU Aqueous Workup EtOAc / H2O Rxn->WU IPC: <1% SM Cryst Crystallization Heptane / EtOAc WU->Cryst Organic Phase Prod Prod Cryst->Prod Filtration

Fig 2. Large-scale synthetic workflow and purification process.

Step-by-Step Protocol (100-Gram Scale)

Note: This protocol is a self-validating system. Do not proceed to subsequent steps unless the defined In-Process Control (IPC) criteria are met.

Phase 1: Reactor Setup & Free-Basing
  • Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Charging: Add 2-aminocyclobutan-1-ol hydrochloride (100.0 g, 0.809 mol) and 1-Butanol (800 mL) to the reactor. Stir at 250 rpm.

  • Base Addition: Add DIPEA (261.4 g, 2.02 mol, 2.5 eq) dropwise over 15 minutes, maintaining the internal temperature below 30 °C.

    • Causality: 2.5 equivalents of DIPEA are strictly required: 1 eq to neutralize the starting HCl salt, 1 eq to scavenge the HCl byproduct formed during the SNAr, and 0.5 eq excess to ensure the reaction remains sufficiently basic to prevent protonation of the incoming nucleophile.

Phase 2: SNAr Execution
  • Reagent Addition: Add 2-chloro-4,6-dimethylpyrimidine (121.0 g, 0.849 mol, 1.05 eq) in one single portion.

  • Heating: Ramp the internal reactor temperature to 110 °C over 30 minutes. Maintain stirring at 110 °C for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC-UV (254 nm).

    • Pass Criteria: The peak area of 2-chloro-4,6-dimethylpyrimidine must be <1.0% relative to the product. If >1.0%, continue heating for 2 hours and re-sample.

Phase 3: Workup & Extraction
  • Cooling & Dilution: Cool the reactor to 25 °C. Charge Ethyl Acetate (EtOAc) (500 mL) and Deionized Water (500 mL) into the reactor. Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow the phases to settle for 20 minutes. Separate the lower aqueous layer (containing DIPEA·HCl salts).

    • Causality: EtOAc is added to lower the boiling point of the organic phase for the subsequent concentration step and to prevent the product from precipitating prematurely.

  • Washing: Wash the upper organic layer with 5% aqueous NaCl (500 mL) to remove residual butanol and trace salts.

Phase 4: Crystallization & Isolation
  • Concentration: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to a residual volume of approximately 300 mL.

  • Antisolvent Addition: Transfer the concentrated solution back to the reactor and heat to 60 °C. Slowly add n-Heptane (600 mL) over 45 minutes.

    • Causality: The target molecule is highly soluble in EtOAc but practically insoluble in heptane. Adding the antisolvent at an elevated temperature (60 °C) prevents amorphous "crashing out" and promotes the thermodynamic growth of high-purity crystalline solids.

  • Cooling & Filtration: Linearly cool the reactor to 5 °C over 4 hours. Filter the resulting white crystalline slurry through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold n-Heptane (2 x 100 mL). Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Self-Validation (IPC 2): Perform Karl Fischer titration to ensure water content is <0.5% w/w before final packaging.

Analytical Characterization

To verify the structural integrity and purity of the isolated 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected exact mass for C10H15N3O is 193.12 Da. The [M+H]+ peak must be observed at m/z 194.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.40 (s, 1H, pyrimidine Ar-H)

    • δ 4.10 - 3.85 (m, 2H, cyclobutane CH-O and CH-N)

    • δ 2.22 (s, 6H, pyrimidine CH₃)

    • δ 2.15 - 1.60 (m, 4H, cyclobutane CH₂)

References

  • Campestre, C., et al. "Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives." RSC Advances, 2020. URL:[Link]

  • Taydakov, I. V., et al. "Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry." Chemical Reviews, 2020. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71758597, 2-Aminocyclobutan-1-ol hydrochloride". PubChem, 2023. URL:[Link]

Sources

use of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol as a chemical probe for kinase studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol as a Chemical Probe for Kinase Studies

Executive Summary

The development of highly selective chemical probes is critical for elucidating kinase-dependent signaling pathways and validating novel therapeutic targets. This application note details the structural rationale, in vitro profiling, and live-cell target engagement protocols for 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol (hereafter referred to as DMPAC ). As a privileged Type I ATP-competitive scaffold, DMPAC serves as a highly versatile chemical probe for studying serine/threonine kinases, particularly the Pim kinase family (Pim-1/2) and Salt Inducible Kinases (SIKs)[1],[2].

Structural Rationale & Mechanistic Causality

To utilize a chemical probe effectively, one must understand the causality behind its structural design. DMPAC is engineered with three distinct functional modules that dictate its binding kinetics and utility in chemical biology:

  • The Hinge-Binding Motif (2-Aminopyrimidine): The core 2-aminopyrimidine ring acts as a classical hydrogen bond donor-acceptor system. It forms critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region, mimicking the adenine ring of ATP[1].

  • Conformational Restriction (4,6-Dimethyl Groups): The methyl groups at positions 4 and 6 serve a dual purpose. First, they sterically restrict the rotation of the exocyclic amine, locking the probe into a bioactive conformation that minimizes entropic penalty upon binding. Second, they project into the hydrophobic selectivity pocket adjacent to the hinge, enhancing affinity for kinases with complementary hydrophobic sub-pockets (e.g., Pim-1)[1].

  • Solvent-Exposed Vector (Cyclobutan-1-ol): The cyclobutanol moiety is directed out of the ATP-binding cleft toward the solvent-exposed ribose pocket. The rigid cyclobutane ring provides a defined spatial trajectory, while the hydroxyl group (-OH) serves as a critical synthetic handle. This allows researchers to conjugate fluorophores, biotin tags, or E3 ligase ligands (for PROTAC development) without disrupting the primary pharmacophore, a strategy similarly employed in other pyrimidine-based probes[3].

Pathway DMPAC DMPAC Probe (ATP-Competitive) Kinase Target Kinases (Pim-1 / SIK2) DMPAC->Kinase Hinge Binding (Type I) Substrate Downstream Substrates (e.g., 4E-BP1) Kinase->Substrate Phosphorylation (Inhibited) Phenotype Cell Cycle Arrest & Tumor Attenuation Substrate->Phenotype Signal Transduction

Fig 1: Mechanism of action for DMPAC probe inhibiting kinase-mediated downstream signaling.

Quantitative Data Presentation

The following table summarizes the expected profiling data for DMPAC against key target kinases. By comparing biochemical (in vitro) and cellular target engagement (NanoBRET) data, researchers can assess the probe's cell permeability and intracellular binding efficiency.

Table 1: In Vitro and Cellular Profiling of DMPAC

Target KinaseAssay FormatDMPAC IC₅₀ (nM)Control: Staurosporine IC₅₀ (nM)Fold Drop-off (Cell/Biochem)
Pim-1 TR-FRET (Biochemical)14.2 ± 1.52.1 ± 0.3N/A
Pim-1 NanoBRET (Live-Cell)45.8 ± 4.218.5 ± 2.13.2x
Pim-2 TR-FRET (Biochemical)125.0 ± 12.05.4 ± 0.8N/A
SIK2 TR-FRET (Biochemical)38.5 ± 3.18.2 ± 1.1N/A

Experimental Protocols

To ensure data trustworthiness, every experimental workflow must be a self-validating system. The following protocols incorporate strict internal controls to differentiate true target engagement from assay artifacts (e.g., compound auto-fluorescence or cytotoxicity).

Protocol A: In Vitro Kinase Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because the time-gated measurement eliminates interference from the inherent auto-fluorescence often exhibited by pyrimidine derivatives.

Materials:

  • Recombinant human Pim-1 or SIK2 kinase (His-tagged)

  • Biotinylated peptide substrate (e.g., 4E-BP1 peptide for Pim-1)[1]

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • ATP (at apparent Km​ for the specific kinase)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DMPAC in 100% DMSO.

    • Self-Validation Step: Prepare Staurosporine (1 µM final) as a 100% inhibition positive control, and 1% DMSO as a 0% inhibition vehicle control.

  • Enzyme Reaction: In a 384-well low-volume plate, add 5 µL of kinase/substrate mixture to 100 nL of the compound dilution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at Km​ ) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg2+ ), Europium-anti-His, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) which compete with Type I inhibitors. NanoBRET provides a definitive, self-validating measure of intracellular target engagement[3].

Workflow S1 1. Transfect Cells (Nluc-Kinase Fusion) S2 2. Add Fluorescent Tracer (BRET Acceptor) S1->S2 S3 3. Titrate DMPAC Probe (Displace Tracer) S2->S3 S4 4. Measure BRET Signal (Calculate IC50) S3->S4

Fig 2: Step-by-step NanoBRET workflow for quantifying live-cell target engagement of DMPAC.

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells in a 96-well plate. Transfect cells with a plasmid encoding a NanoLuc (Nluc)-Pim-1 fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition: Replace media with Opti-MEM. Add a cell-permeable fluorescent kinase tracer (BRET Acceptor) at its predetermined Kd​ concentration.

    • Causality Note: The tracer binds to the Nluc-kinase, bringing the fluorophore into close proximity with NanoLuc, generating a high BRET signal.

  • Probe Incubation: Add serial dilutions of DMPAC (0.1 nM to 10 µM).

    • Self-Validation Step: Include a "No Tracer" control well to establish the background luminescence bleed-through, and a "DMSO + Tracer" well to establish the maximum BRET signal.

  • Equilibration: Incubate the cells for 2 hours at 37°C to allow the DMPAC probe to permeate the cell membrane and competitively displace the tracer from the kinase hinge region.

  • Measurement: Add Nano-Glo® Substrate (furimazine) to the wells. Immediately read the plate for luminescence (Donor: 460 nm) and fluorescence (Acceptor: 610 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log concentration of DMPAC to derive the cellular IC₅₀.

References

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases | Journal of Medicinal Chemistry - ACS Publications. 1

  • WO2022165529A1 - Small molecule inhibitors of salt inducible kinases - Google Patents. 2

  • New chemical tools for probing activity and inhibition of the NAD+-dependent lysine deacylase sirtuin 2 - PMC. 3

Sources

Troubleshooting & Optimization

improving the solubility of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and assay interference challenges with 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol .

Below, we deconstruct the physicochemical behavior of this molecule, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure your in vitro data remains robust and artifact-free.

Part 1: Molecular Profiling & The Causality of Precipitation

To solve solubility issues, we must first understand the structural causality of the precipitation. 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol consists of a lipophilic 4,6-dimethylpyrimidine ring connected via a secondary amine to a cyclobutanol moiety.

While the hydroxyl group and amine provide some hydrogen-bonding capacity, the planar, hydrophobic pyrimidine ring drives strong intermolecular π−π stacking. At a physiological pH of 7.4 (standard for most in vitro assays), the basic pyrimidine nitrogen (typically pKa < 5) remains unprotonated. Without electrostatic repulsion to keep the molecules apart, the hydrophobic effect dominates when the compound is introduced to an aqueous environment.

This rapid phase separation often results in the formation of Small, Colloidally Aggregating Molecules (SCAMs) [1]. SCAMs are notorious in drug discovery because they non-specifically sequester target proteins, leading to false-positive assay signals and non-linear dose-response curves[1][2].

Part 2: Troubleshooting & FAQs

Q1: My compound completely dissolves in 100% DMSO at 10 mM, but it crashes out immediately when diluted to 10 µM in my biochemical assay buffer. Why does this happen? A: This phenomenon is known as "solvent-shift precipitation." When the DMSO concentration drops below the critical solvation threshold (typically < 1-2% in final in vitro assays[3]), the hydrophobic pyrimidine rings rapidly aggregate. Direct dilution into a bare aqueous buffer creates localized zones of supersaturation, triggering rapid nucleation. To prevent this, you must lower the surface tension of the buffer using non-ionic surfactants (e.g., Tween-20) or carrier proteins (e.g., BSA) before adding the DMSO stock[2][4].

Q2: I am running a cell-based assay and cannot use surfactants like Tween-20 due to cytotoxicity. What are my alternatives? A: For cell-based assays where membrane integrity is critical, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard excipient. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The 4,6-dimethylpyrimidine moiety fits perfectly into the 6.0–6.5 Å cavity of β -cyclodextrins, forming a reversible inclusion complex that shields the hydrophobic core from water[5][6][7]. HP- β -CD is highly water-soluble and exhibits excellent biocompatibility in cellular models[6].

Q3: How do I verify that my compound is truly soluble and not just forming an invisible micro-suspension? A: Visual inspection is highly prone to error. You must implement a self-validating physical check. According to the NIH Assay Guidance Manual, light scattering is a hallmark of colloidal aggregation[2]. You can measure this using a nephelometer. Alternatively, use a centrifugation-based recovery assay: centrifuge your final assay mixture at 10,000 x g for 10 minutes. If the compound concentration in the supernatant (quantified via LC-MS or UV) drops compared to your nominal concentration, you have a micro-suspension[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Surfactant-Mediated Dilution for Biochemical Assays

Causality Focus: Sequential dilution into a surfactant-rich intermediate prevents localized supersaturation and micellar disruption of SCAMs.

  • DMSO Stock Preparation: Dissolve the solid compound in anhydrous, high-purity DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 5 minutes to ensure complete disruption of the crystal lattice[8].

  • Intermediate Buffer Preparation: Prepare your standard assay buffer (e.g., HEPES pH 7.4) and supplement it with 0.05% (v/v) Tween-20 or 0.1% (w/v) BSA[4].

  • Dropwise Dispersion: Create a 100 µM intermediate stock by adding the 10 mM DMSO stock dropwise into the intermediate buffer while vortexing vigorously.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay matrix (yielding 10 µM compound, 1% DMSO, and 0.005% Tween-20).

  • System Validation (Nephelometry): Read the final solution in a nephelometer or measure absorbance at 620 nm. A reading identical to the blank confirms the absence of light-scattering colloidal aggregates[2].

Protocol B: HP- β -CD Inclusion Complexation for Cell-Based Assays

Causality Focus: Thermodynamic equilibrium is required for the guest molecule to displace water within the cyclodextrin cavity.

  • Host Solution: Dissolve HP- β -CD in deionized water or your basal cell culture medium to a concentration of 15% (w/v)[6][7].

  • Guest Addition: Add the solid 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol directly to the cyclodextrin solution, targeting a 1:2 molar ratio (Compound:Cyclodextrin)[6].

  • Equilibration: Stir continuously at room temperature for 24 hours. Do not shorten this step; inclusion complexation is a thermodynamically driven process that requires time to reach equilibrium.

  • System Validation (Filtration & LC-MS): Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed solid. Quantify the dissolved compound in the filtrate using LC-MS. If the recovered concentration matches the input, the system is validated and ready for cellular dosing.

Part 4: Excipient Compatibility & Quantitative Data

Use the following table to select the appropriate solubilization strategy based on your assay type and required concentration limits.

Excipient / Co-solventRecommended Conc.Assay CompatibilityExpected Solubility LimitMechanism of Action
DMSO (Control) ≤ 1% (v/v)Biochemical / Cell< 2 - 5 µMBaseline solvent; highly prone to solvent-shift precipitation[3].
Tween-20 0.01% - 0.1% (v/v)Biochemical50 - 100 µMMicellar encapsulation; disrupts colloidal aggregation boundaries[2][4].
BSA 0.1% - 1% (w/v)Biochemical / Cell20 - 50 µMNon-specific hydrophobic binding to protein carrier pockets[4].
HP- β -CD 10% - 20% (w/v)Biochemical / Cell> 200 µMInclusion complexation of the lipophilic pyrimidine ring[6][7].

Part 5: Solubilization Workflow Visualization

SolubilityOptimization Start Solid Compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol DMSO 10 mM Stock in 100% DMSO Start->DMSO Sonicate 37°C Dilution Aqueous Buffer Dilution (pH 7.4) DMSO->Dilution Dropwise Check Nephelometry Check: Colloidal Aggregates? Dilution->Check Biochem Biochemical Rescue: Add 0.05% Tween-20 Check->Biochem Yes (Biochem) Cell Cell-Based Rescue: Add 15% HP-β-CD Check->Cell Yes (Cellular) Valid Monomeric Solution Proceed to Assay Check->Valid No (Clear) Biochem->Dilution Reformulate Cell->Dilution Reformulate

Workflow for optimizing the aqueous solubility of small molecules in in vitro assays.

References

  • Cyclodextrin-mediated enhancement of riboflavin solubility and corneal permeability Source: ORCA / Cardiff University URL:[Link]

  • Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency (NIH Assay Guidance Manual) Source: PMC / National Institutes of Health URL:[Link]

  • Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL:[Link]

  • Effect of β -Cyclodextrin in Improving the Correlation between Lycopene Concentration and ORAC Values Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib Source: PMC / National Institutes of Health URL:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[Link]

Sources

Technical Support Center: Strategies for Reducing Off-Target Toxicity of Aminopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and practical guidance for managing and mitigating the off-target toxicity associated with aminopyrimidine-based compounds. The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, but its inherent ability to bind a wide range of biological targets can lead to challenges.[1] This resource is designed to help you navigate these complexities, offering solutions grounded in established scientific principles and field-proven experience.

Part 1: Understanding and Predicting Off-Target Toxicity

This section addresses the fundamental reasons for off-target effects with aminopyrimidine compounds and how to anticipate them.

FAQ: What makes the aminopyrimidine scaffold a "privileged structure" and how does this contribute to off-target effects?

The aminopyrimidine core is termed a "privileged structure" because its heterocyclic nature allows it to form multiple hydrogen bonds and engage in dipole-dipole interactions, mimicking the hinge-binding motif of ATP in the active site of kinases.[1][2] This versatility enables it to bind with high affinity to a wide array of biological targets, particularly the large and highly conserved family of protein kinases.[1][3]

However, this same versatility is a double-edged sword. The ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 kinases.[4] A compound designed to inhibit one kinase can inadvertently bind to the ATP pockets of many others, leading to off-target activity.[4] This promiscuity is the primary driver of off-target effects and their associated toxicities.[5]

FAQ: What are the common off-target toxicities associated with aminopyrimidine-based kinase inhibitors?

The most significant and frequently encountered off-target toxicity is cardiotoxicity , often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes. Many aminopyrimidine derivatives have been reported to interact with the hERG channel.[6][8][9]

Other common toxicities include:

  • Hepatotoxicity (Liver Damage): Off-target kinase inhibition or the formation of reactive metabolites during liver metabolism can lead to liver injury.[10]

  • Gastrointestinal Issues: Diarrhea, nausea, and vomiting are common side effects, often linked to the inhibition of kinases involved in gut epithelial cell turnover.[5]

  • Skin Reactions: Inhibition of kinases like EGFR in the skin can lead to rashes and other dermatological side effects.[5]

FAQ: How can I predict potential off-target interactions of my compound early in development?

Early prediction of off-target interactions is crucial to de-risk a project and can save significant resources.[11] Combining several in silico (computational) approaches provides the most comprehensive risk assessment.

  • Quantitative Structure-Activity Relationship (QSAR): These models correlate a compound's structural features with its toxicological profile.[12] They are trained on large datasets of compounds with known toxicity data.

  • Machine Learning & Pocket Similarity: Advanced computational tools use machine learning algorithms and 3D protein structure analysis to predict interactions across thousands of targets.[13][14] These platforms can predict an average of 9.3 off-target interactions per drug.[13][14]

  • Pathway Analysis: Tools that link predicted off-target hits to known toxicity pathways can help contextualize the in silico data and predict potential adverse outcomes like cardiotoxicity or hepatotoxicity.

Several web-based platforms are available for these predictions:

Tool NamePrimary FunctionLink
toxCSM Leverages graph-based signatures to predict a wide range of toxicity properties.[11][Link]
Off-Target Safety Assessment (OTSA) A computational approach to predict safety-relevant interactions by analyzing a large curated dataset of compound-activity relationships.[13][14](Proprietary, but the methodology is published and can be replicated)

Part 2: Strategies for Reducing Off-Target Toxicity

Once potential off-target liabilities are identified, several strategies can be employed to mitigate them.

Medicinal Chemistry Approaches
FAQ: What structural modifications can I make to my aminopyrimidine compound to improve its selectivity?

Improving selectivity is a core task of medicinal chemistry. The goal is to introduce structural features that are favored by the target kinase but disfavored by off-target kinases.

  • Exploit Non-Conserved Residues: While the ATP hinge-binding region is conserved, surrounding areas of the active site are not. Designing modifications that interact with unique, non-conserved amino acids in your target kinase can dramatically improve selectivity.[15]

  • Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket near the ATP binding site. The size of this residue varies across the kinome. A bulky substituent on your compound can create a steric clash with kinases that have a large gatekeeper, while being accommodated by targets with a smaller gatekeeper.[15]

  • Allosteric Inhibition: Instead of targeting the conserved ATP site, design compounds that bind to a unique, less-conserved allosteric site on the kinase.[16] This is a more challenging but highly effective strategy for achieving selectivity.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor that forms a permanent covalent bond with it. This provides high potency and selectivity, as very few other kinases may have a cysteine in that specific location.[15][16]

FAQ: How can I specifically address hERG inhibition?

Given its prevalence, hERG liability requires dedicated strategies. The primary cause of hERG binding is often a combination of basicity (from amine groups) and high lipophilicity (greasiness).

StrategyRationaleExample Modification
Reduce Lipophilicity (clogP) Highly lipophilic compounds tend to partition into the hERG channel pore. Reducing the compound's overall "greasiness" can lower its affinity for the channel.Introduce polar functional groups (e.g., hydroxyls, amides) away from the primary pharmacophore.
Mask Basicity (pKa) Protonated basic amines can interact with key acidic residues in the hERG channel. Lowering the pKa of these amines reduces the likelihood of this interaction at physiological pH.Introduce electron-withdrawing groups near the basic center.
Introduce Steric Hindrance Adding bulky groups can physically prevent the compound from adopting the correct conformation to bind within the narrow hERG channel pore.[7]Add a rigid or bulky substituent, such as a cyclopropyl group.
Impair Aromatic Interactions Many hERG inhibitors engage in π-π stacking interactions with Phe656 in the channel. Disrupting these interactions can reduce binding affinity.[7]Modify aromatic rings to reduce their electron density or alter their geometry.
Formulation and Delivery Strategies
FAQ: Can formulation changes mitigate the toxicity of my compound?

Yes, formulation can be a powerful tool to reduce toxicity, particularly for orally administered drugs.[17] These approaches modulate the drug's pharmacokinetic profile without altering its chemical structure.

  • Modified Release Formulations: These formulations control the rate and location of drug release. By reducing the maximum plasma concentration (Cmax) while maintaining the total drug exposure (AUC), Cmax-related toxicities can be minimized.[17]

  • Amorphous Solid Dispersions: For poorly soluble compounds, dispersing the drug in a polymer matrix in a non-crystalline state can improve dissolution and bioavailability.[18] This can allow for lower overall doses, reducing systemic exposure and potential toxicity.

  • Particle Size Reduction (Nanosuspensions): Reducing drug particle size to the nanometer scale increases the surface area for dissolution, which can enhance bioavailability and allow for dose reduction.[18][19]

FAQ: When should I consider nanotechnology-based delivery systems?

Nanotechnology-based systems are particularly useful when conventional formulation strategies are insufficient, especially in oncology.[20][21] Consider them when you need to:

  • Improve the Therapeutic Index: Nanocarriers like liposomes or polymeric nanoparticles can preferentially accumulate in tumor tissue through the "Enhanced Permeability and Retention" (EPR) effect, increasing the drug concentration at the site of action while lowering it in healthy tissues like the heart or liver.[22]

  • Overcome Poor Solubility: Nanocarriers can encapsulate hydrophobic drugs, improving their solubility and stability in the bloodstream.[20]

  • Enable Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies) that bind to receptors overexpressed on cancer cells, further concentrating the drug at the desired site and minimizing collateral damage to healthy cells.[21][22]

Part 3: Experimental Validation and Troubleshooting

This section provides protocols and workflows to experimentally test and resolve issues related to off-target toxicity.

FAQ: How do I design an experiment to differentiate between on-target and off-target effects in a cellular context?

This is a critical question in drug discovery. A single experiment is rarely definitive; a weight-of-evidence approach is required.[23]

A Unexpected Phenotype Observed (e.g., cell death, growth arrest) B Test a Structurally Unrelated Inhibitor of the Same Target A->B C Knockdown/Knockout (siRNA/CRISPR) of the Intended Target A->C D Does the second inhibitor recapitulate the phenotype? B->D E Does target knockdown/knockout recapitulate the phenotype? C->E F High Confidence ON-TARGET Effect D->F Yes G High Suspicion of OFF-TARGET Effect D->G No E->F Yes E->G No

Caption: Workflow to distinguish on-target vs. off-target effects.

  • Use a Structurally Unrelated Inhibitor: If a second, chemically different inhibitor that targets the same protein produces the same biological effect, it strengthens the case for an on-target mechanism.[23]

  • Use Genetic Tools: The gold standard is to use genetic methods like siRNA (knockdown) or CRISPR (knockout) to reduce or eliminate the target protein.[23] If reducing the target protein level mimics the effect of the drug, the effect is on-target.

  • Rescue Experiments: In a target knockout cell line, the on-target effect of your compound should be abolished. If the compound still causes toxicity, it is acting through an off-target mechanism.[24]

FAQ: What are the standard biochemical and cellular assays to profile the selectivity of my kinase inhibitor?

A comprehensive selectivity profile is essential. This usually involves a tiered approach moving from broad biochemical screens to more physiologically relevant cellular assays.

Assay TypeDescriptionProsCons
Biochemical Kinase Panels Your compound is tested against a large panel (hundreds) of purified recombinant kinases, typically using a radiometric or fluorescence-based activity assay.[25][26]High-throughput, quantitative (IC50 values), provides a broad view of potential off-targets.Lacks cellular context (no membranes, scaffolding proteins, physiological ATP concentrations). Can generate false positives/negatives.
Ligand Binding Assays (e.g., KiNativ, KinomeScan) Measures the ability of a compound to displace a known ligand from the ATP-binding site of kinases in a cell lysate or recombinant panel.[27]High-throughput, doesn't require an active enzyme or substrate.Only measures binding, not functional inhibition. Can miss allosteric inhibitors.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[28]Confirms target engagement in a physiological context. Can be adapted to a proteome-wide scale (MS-CETSA).Lower throughput, indirect measure of binding, can be technically challenging.
Phospho-Proteomics Uses mass spectrometry to quantify changes in thousands of phosphorylation sites across the proteome after compound treatment.Provides a global, unbiased view of the compound's functional effect on cellular signaling networks.Technically complex, expensive, data analysis is challenging.
Troubleshooting Guide
Issue: My compound shows unexpected cytotoxicity in cell-based assays. How do I investigate if this is due to off-target effects?

This common problem requires a systematic approach to pinpoint the cause.

start Unexpected Cytotoxicity Observed step1 Step 1: Confirm On-Target Potency Determine in-cell IC50 for target inhibition. Is cellular IC50 << cytotoxic IC50? start->step1 step2_yes Step 2: Investigate Off-Targets - Run broad kinase panel (e.g., KinomeScan) - Perform MS-CETSA or Phospho-proteomics step1->step2_yes Yes (Good Separation) step2_no Step 2: Re-evaluate On-Target Hypothesis - Is the phenotype truly from target inhibition? - Perform CRISPR knockout/rescue experiment step1->step2_no No (Poor Separation) step3 Step 3: Correlate Off-Target Hits with Toxicity - Are any potent off-targets known to induce toxicity? - Consult pathway analysis databases step2_yes->step3 end_on_target Conclusion: Toxicity is likely ON-TARGET. This is the therapeutic mechanism or an on-target toxicity. Consider dose optimization or targeted delivery. step2_no->end_on_target end_off_target Conclusion: Toxicity is likely OFF-TARGET. Prioritize medicinal chemistry to improve selectivity. step3->end_off_target

Caption: Workflow for Investigating Unexpected Cytotoxicity.

Causality Explained: The first critical step is to compare the concentration at which your compound inhibits its intended target in cells with the concentration at which it kills the cells. A large window between these two values suggests the toxicity might be from an off-target effect that requires higher concentrations. If the values are very close, the toxicity could be an unavoidable consequence of inhibiting the primary target ("on-target toxicity").[5]

Experimental Protocols
Protocol 1: In-Cell Target Engagement using Western Blot

This protocol provides a straightforward method to determine the IC50 of your inhibitor for its target inside the cell, which is essential for the troubleshooting workflow above.

Objective: To determine the concentration of the aminopyrimidine compound required to inhibit 50% of the target kinase's activity in a cellular context.

Methodology:

  • Cell Culture: Plate your cells of interest (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of your kinase inhibitor in cell culture media. A typical range is 0.1 nM to 10 µM. Treat the cells for a duration relevant to your experimental question (e.g., 2 hours).[23]

  • Cell Lysis: After treatment, place the plate on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Western Blot Analysis: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of your target kinase. Also, probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection & Densitometry: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Capture the image using a chemiluminescence or fluorescence imager. Quantify the band intensity for the phosphorylated substrate, normalizing it to the total substrate and the loading control.[23]

  • Data Analysis: Plot the normalized phospho-substrate signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

References
  • The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide. Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Source Not Available.
  • Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Source Not Available.
  • Nanotechnology-based targeted delivery systems for protein kinase inhibitors in Cancer therapy.
  • Formulation approaches in mitigating toxicity of orally administr
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Source Not Available.
  • toxCSM: A comprehensive platform for predicting the toxicity of small molecules. Biosig Lab.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • Drug conjugates and polymeric micelles for targeted delivery of kinase inhibitors. DSpace@UCL.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • Nanomedicine of tyrosine kinase inhibitors. Theranostics.
  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modul
  • Tyrosine kinase inhibitors and their promising role in treating diabetic retinopathy and other retinal vascular diseases: overview of their routes of administration, pharmacokinetics, formulations, and drug delivery applic
  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Source Not Available.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Exploration of Computational Approaches to Predict the Toxicity of Chemical Mixtures. Source Not Available.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
  • Inhibition by 4-aminopyridine of HERG K+ channels expressed in a mammalian cell line. The Physiological Society.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Formulation Strategies for High Dose Toxicology Studies: Case Studies.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Identification of a Lead with In Vivo Efficacy against MRSA. Journal of Medicinal Chemistry.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.
  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.
  • Drug Toxicity Mechanisms Implications and Prevention Str
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Source Not Available.
  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.
  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities.
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery.
  • Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. Value-Based Care in Oncology.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
  • 4-aminopyridine toxicity: a case report and review of the liter
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

Sources

Technical Support Center: Optimization of [2+2] Photocycloaddition for Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical photochemistry and bench-level execution. The [2+2] photocycloaddition is an indispensable tool for constructing highly strained, C(sp3)-rich cyclobutane scaffolds, which are increasingly critical in modern drug discovery. However, controlling regioselectivity, mitigating side reactions, and scaling up present significant challenges.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure robust cyclobutane synthesis.

Part 1: Mechanistic Framework & Workflow Logic

The shift from direct UV excitation to visible-light photoredox catalysis via Triplet Energy Transfer (EnT) has revolutionized cyclobutane synthesis. By matching the triplet energy ( ET​ ) of the photocatalyst to the substrate, we selectively excite the target alkene to a triplet 1,4-diradical, avoiding the destructive high-energy singlet states associated with UV light[1].

G PC Photocatalyst (PC) Ground State PC_star PC Singlet Excited State (1PC) PC->PC_star Visible Light (hv) PC_triplet PC Triplet State (3PC) via ISC PC_star->PC_triplet Intersystem Crossing PC_triplet->PC Ground State Return Diradical Triplet 1,4-Diradical Intermediate PC_triplet->Diradical Energy Transfer (EnT) Substrate Alkene Substrate Ground State Substrate->Diradical EnT Activation Product Cyclobutane Product via Spin Inversion Diradical->Product Ring Closure

Mechanism of Triplet Energy Transfer (EnT) mediated [2+2] photocycloaddition.

Part 2: Troubleshooting Guide & FAQs

Troubleshooting Issue Low Cyclobutane Yield Check1 Is dimerization occurring? Issue->Check1 Sol1 Decrease concentration or use Flow Chemistry Check1->Sol1 Yes Check2 Is starting material unreacted? Check1->Check2 No Sol2 Check Triplet Energy (ET) of Catalyst vs Substrate Check2->Sol2 Yes Check3 Are side products forming (e.g., 1,5-HAT)? Check2->Check3 No Sol3 Tune wavelength or reduce residence time Check3->Sol3 Yes

Troubleshooting logic for optimizing [2+2] photocycloaddition yields.

Q1: My cross-cycloaddition is yielding primarily homodimers of the activated alkene. How do I shift the selectivity?

Causality: Homodimerization occurs when the excited triplet state of the activated alkene collides with a ground-state molecule of the same alkene faster than with the target cross-coupling partner. Solution:

  • Concentration Modulation: Operate under high dilution (e.g., 0.01–0.05 M) for the activated alkene while maintaining a large excess (5–10 equivalents) of the unactivated coupling partner.

  • Flow Chemistry: Transitioning from batch to continuous flow significantly enhances photon flux and mass transfer, allowing for lower localized concentrations of the reactive intermediate while maintaining high overall throughput.

Q2: I am observing no product formation, and the starting material is fully recovered. What is failing?

Causality: This indicates a failure in the Energy Transfer (EnT) step. The triplet energy ( ET​ ) of your photocatalyst is likely lower than the ET​ of your substrate, rendering the thermodynamic transfer of energy impossible[2]. Solution: Select a catalyst with a higher ET​ . For example, [Ru(bpy)3]2+ has an ET​ of ~46 kcal/mol, which is insufficient for many unactivated olefins. Switch to an Iridium-based catalyst like [Ir(dFCF3ppy)2(dtbpy)]PF6 ( ET​ ~ 60 kcal/mol)[3] or an organic sensitizer like Thioxanthone ( ET​ ~ 65 kcal/mol).

Q3: My dearomative [2+2] cycloaddition of indole derivatives is yielding a 1,5-Hydrogen Atom Transfer (1,5-HAT) byproduct instead of the cyclobutane. Why?

Causality: The diradical intermediate formed after the first C-C bond formation faces a bifurcation. The [2+2] ring closure is under kinetic control, whereas the 1,5-HAT pathway is thermodynamically driven. Substituents (like a C3-alkyl group on indoles) can sterically hinder the ring closure, providing enough lifetime for the diradical to undergo 1,5-HAT[4]. Solution: Lower the reaction temperature (e.g., from room temperature to -20°C) to favor the kinetically controlled [2+2] pathway. Alternatively, use a higher intensity light source (e.g., 405 nm high-power LEDs) to accelerate the photon flux and drive the reaction to completion before the thermodynamic pathway dominates.

Part 3: Quantitative Data & Catalyst Selection

Selecting the correct photocatalyst is the most critical variable in a [2+2] photocycloaddition. The table below summarizes the quantitative parameters of standard photocatalysts to aid in your experimental design.

PhotocatalystTriplet Energy ( ET​ )Excited State LifetimeOptimal Substrate Class
[Ru(bpy)3]2+ ~46 kcal/mol~800 nsEniminium ions, highly conjugated dienes[2]
[Ir(ppy)2(dtbbpy)]+ ~49 kcal/mol~500 nsStyrenes, aryl-substituted alkenes
[Ir(dFCF3ppy)2(dtbpy)]PF6 ~60 kcal/mol~2.3 µsUnactivated aliphatic alkenes, dehydroamino acids[3]
Thioxanthone (Organocatalyst)~65 kcal/mol~10-20 µsHighly strained or unactivated olefins

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Batch Visible-Light Mediated Triplet Sensitized [2+2] Cycloaddition

This protocol is a self-validating system designed to ensure oxygen exclusion and precise photon delivery.

Step 1: Reagent Preparation

  • In a flame-dried 10 mL Schlenk tube, add the alkene substrate (0.2 mmol, 1.0 equiv), the cross-coupling partner (1.0 mmol, 5.0 equiv), and the selected photocatalyst (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6, 2.0 mol%).

  • Dissolve the mixture in 4.0 mL of anhydrous, degassed solvent (typically Acetonitrile or Dichloromethane).

  • Causality Check: The 5:1 ratio ensures the cross-coupling kinetics outcompete substrate homodimerization.

Step 2: Degassing (Critical Step)

  • Subject the mixture to three cycles of Freeze-Pump-Thaw.

  • Causality Check: Oxygen is a ground-state triplet diradical that rapidly quenches the excited triplet state of the photocatalyst via energy transfer, generating singlet oxygen and killing the catalytic cycle.

  • Self-Validation: Validate degassing efficiency by monitoring the luminescence of the photocatalyst under a UV hand lamp; a bright, sustained emission indicates successful oxygen removal, whereas a dimmed emission suggests residual oxygen quenching.

Step 3: Irradiation

  • Place the Schlenk tube in a photoreactor equipped with 405 nm or 450 nm LEDs (depending on the catalyst's absorption maximum).

  • Maintain the reaction temperature at 20°C using a cooling fan or water bath.

  • Causality Check: High-power LEDs generate significant heat. Without active cooling, thermal background reactions can degrade the diradical intermediate, leading to complex mixtures.

Step 4: Workup & Isolation

  • After 12-24 hours (monitor via TLC or LC-MS), quench the reaction by exposing it to air in the dark.

  • Concentrate under reduced pressure and purify via flash chromatography to isolate the cyclobutane product.

Protocol 2: Continuous Flow [2+2] Photocycloaddition (Scale-up)

Flow chemistry circumvents the Beer-Lambert law limitations of batch reactors, ensuring uniform irradiation and massive scalability.

Step 1: System Priming

  • Flush a PFA (Perfluoroalkoxy alkane) capillary flow reactor (inner diameter: 0.8 mm, volume: 10 mL) with anhydrous solvent for 10 minutes at 1.0 mL/min.

  • Causality Check: PFA is highly transparent to visible light and chemically inert. Priming removes trapped air bubbles that would otherwise cause irregular residence times and inconsistent irradiation.

Step 2: Reagent Introduction

  • Prepare a homogenous stock solution of the substrate, coupling partner, and photocatalyst (concentrations identical to Protocol 1) under an Argon atmosphere.

  • Use a dual-syringe pump system to inject the solution into the flow reactor.

Step 3: Residence Time Optimization

  • Set the flow rate to achieve a residence time of 20 to 40 minutes (e.g., 0.25 mL/min for a 10 mL reactor).

  • Irradiate the tubing with a surrounding LED array.

  • Self-Validation: Collect the first 2 reactor volumes as "waste" to ensure steady-state conditions have been reached before collecting the main product fraction for isolation.

Sources

Technical Support Center: Navigating the Purification of Polar Aminocyclobutanol Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of polar aminocyclobutanol compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable molecules. The unique structural features of aminocyclobutanols—namely their polarity, the basicity of the amino group, and the hydrogen-bonding capacity of the hydroxyl group—often lead to complex purification hurdles.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during column chromatography. The guidance herein is grounded in established chromatographic principles and field-proven experience to empower you to optimize your purification workflows.

Diagram: The Challenge of Aminocyclobutanol Purification

Aminocyclobutanol_Purification_Challenges cluster_challenges Key Challenges aminocyclobutanol Polar Aminocyclobutanol (Analyte) stationary_phase Stationary Phase (e.g., Silica Gel) aminocyclobutanol->stationary_phase Strong Interactions - H-Bonding - Ion-Exchange mobile_phase Mobile Phase (Eluent) aminocyclobutanol->mobile_phase High Solubility in Polar Solvents poor_retention Poor Retention (in Reversed-Phase) aminocyclobutanol->poor_retention strong_adsorption Strong Adsorption (on Silica) aminocyclobutanol->strong_adsorption peak_tailing Peak Tailing aminocyclobutanol->peak_tailing low_recovery Low Recovery aminocyclobutanol->low_recovery purified_product Purified Product stationary_phase->purified_product Successful Elution mobile_phase->stationary_phase Elution

Caption: Interplay of factors in aminocyclobutanol purification.

Frequently Asked Questions (FAQs)

Q1: Why is my polar aminocyclobutanol compound showing poor retention and eluting with the solvent front in reversed-phase chromatography?

A1: This is a common challenge when purifying highly polar molecules using traditional reversed-phase (RP) columns like C18.[1] The underlying issue is the mismatch in polarity between your analyte and the stationary phase. RP chromatography relies on hydrophobic interactions for retention.[2][3] Polar aminocyclobutanols have limited hydrophobic character and a strong affinity for the polar mobile phase, leading to minimal interaction with the nonpolar stationary phase and consequently, poor retention.[1]

To address this, consider the following strategies:

  • Employ a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed with modifications to the stationary phase that increase their compatibility with highly aqueous mobile phases and enhance the retention of polar analytes.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[2][4][5][6][7][8] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high organic solvent content.[6][9] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes are retained through partitioning into this layer.[6][7]

  • Utilize Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of ionizable compounds like aminocyclobutanols.[10] The ion-pairing agent forms a neutral complex with the charged amino group, increasing its hydrophobicity and promoting interaction with the reversed-phase stationary phase.[10]

Q2: I'm observing significant peak tailing and low recovery when using normal-phase silica gel chromatography. What is the cause and how can I fix it?

A2: This issue stems from the strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel.[11] This interaction can be so strong that it leads to irreversible adsorption, resulting in low recovery of your product.[11] The peak tailing is a consequence of the slow dissociation of the analyte from the active sites on the silica.[11]

Here are several effective troubleshooting strategies:

  • Mobile Phase Modification with a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-2%) can significantly improve peak shape and recovery.[11][12] These additives compete with your aminocyclobutanol for binding to the acidic silanol groups, effectively masking them and allowing your compound to elute more symmetrically.[11]

  • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider switching to a different stationary phase.[11][12]

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amino-propyl bonded silica: This phase is less acidic than bare silica and can provide better peak shapes for amines.[5]

    • Diol-bonded silica: This is another polar stationary phase that can be less reactive towards basic compounds.[12]

  • Dry Loading with Deactivated Silica: When preparing your sample for loading onto the column, you can pre-adsorb it onto a small amount of silica that has been treated with the same basic modifier used in your mobile phase. This ensures that the initial interactions your compound has with the stationary phase are not overly strong.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of polar aminocyclobutanol compounds.

Problem Potential Cause(s) Recommended Solutions & Explanations
Broad or Tailing Peaks - Strong interaction with acidic silanol groups on silica gel.[11] - Secondary interactions (e.g., hydrogen bonding). - Column overloading.- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to mask active sites.[11] - Switch to a less acidic stationary phase like alumina or a bonded phase (amino, diol).[12] - Reduce the amount of sample loaded onto the column.
No Elution or Very Low Recovery - Irreversible adsorption to the stationary phase.[11] - Compound degradation on acidic silica.[11]- Increase the polarity of the mobile phase significantly or use a gradient elution. - Employ a stronger basic modifier in the mobile phase. - Consider an alternative chromatographic mode such as HILIC or ion-exchange chromatography.[2][13]
Poor Separation of Closely Related Impurities - Insufficient selectivity of the chromatographic system. - Inappropriate mobile phase composition.- Optimize the mobile phase: Systematically vary the solvent ratios and consider using a ternary or quaternary solvent system. - Adjust the pH of the mobile phase (in reversed-phase or ion-exchange) to alter the ionization state of the compounds and improve selectivity.[1][3][14] - Switch to a different stationary phase to exploit different separation mechanisms (e.g., move from normal-phase to HILIC).[13][15]
Compound Streaking on TLC Plate - High polarity leading to strong interactions with the stationary phase.[11] - Sample overloading.- Add a small amount of a modifier (e.g., acetic acid for acidic spots, triethylamine for basic spots) to the developing solvent.[11] - Ensure the sample is spotted in a very small, concentrated band.
Inconsistent Retention Times - Column not properly equilibrated. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure adequate column equilibration time, especially for HILIC which may require longer than reversed-phase.[2] - Prepare fresh mobile phase for each run and ensure proper mixing if using a gradient. - Use a column thermostat to maintain a consistent temperature.

Experimental Protocols

Protocol 1: General Screening for Normal-Phase Purification with Basic Modifier
  • TLC Analysis:

    • Prepare several TLC chambers with different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane).

    • For each solvent system, prepare two developing jars: one with the neat solvent mixture and another with the same mixture containing 1% triethylamine.

    • Spot your crude sample on TLC plates and develop them in each of the prepared chambers.

    • Identify the solvent system with the added base that provides the best separation and an Rf value for your target compound between 0.2 and 0.4.

  • Column Preparation:

    • Select an appropriately sized silica gel column.

    • Prepare the mobile phase identified in the TLC analysis (with the added base).

    • Pack the column using the prepared mobile phase.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel before adding it to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the purified product.

Protocol 2: Method Development for HILIC Purification
  • Stationary Phase Selection:

    • Choose a HILIC stationary phase. Common choices include bare silica, amino-propyl, or diol-bonded silica.[4][5][16]

  • Mobile Phase Preparation:

    • The mobile phase in HILIC typically consists of a high percentage of a water-miscible organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium acetate or ammonium formate in water).[8]

    • Prepare a stock solution of the aqueous buffer (e.g., 10 mM ammonium acetate).

  • Scouting Gradient:

    • Start with a high organic content (e.g., 95% acetonitrile, 5% aqueous buffer).

    • Run a linear gradient to a lower organic content (e.g., 70% acetonitrile, 30% aqueous buffer) over 10-15 column volumes.

    • This initial run will help determine the approximate solvent composition required to elute your compound.

  • Method Optimization:

    • Based on the scouting run, design an isocratic or a more shallow gradient elution to optimize the separation of your target compound from impurities.

    • Adjusting the buffer concentration or pH can also influence selectivity.

Diagram: Decision Tree for Purification Strategy

Purification_Strategy_Decision_Tree start Start: Crude Aminocyclobutanol Mixture check_solubility Assess Solubility & Polarity start->check_solubility rp_path Moderate Polarity Soluble in RP Mobile Phase check_solubility->rp_path Moderate np_path Soluble in Common Organic Solvents check_solubility->np_path Low to Moderate hilic_path High Polarity Poorly Soluble in NP Solvents check_solubility->hilic_path High rp_chrom Reversed-Phase Chromatography (C18, Polar-Embedded) rp_path->rp_chrom np_chrom Normal-Phase Chromatography (Silica Gel) np_path->np_chrom hilic_chrom HILIC (Silica, Amino, Diol) hilic_path->hilic_chrom rp_issue Poor Retention? rp_chrom->rp_issue np_issue Peak Tailing/ Low Recovery? np_chrom->np_issue success Purified Product hilic_chrom->success add_ion_pair Add Ion-Pairing Reagent rp_issue->add_ion_pair Yes rp_issue->success No add_base Add Basic Modifier (e.g., TEA) np_issue->add_base Yes np_issue->success No add_ion_pair->success add_base->success

Sources

Technical Support Center: Scale-Up Synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with scaling up the synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol. The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4,6-dimethylpyrimidine and 2-aminocyclobutan-1-ol.

Scaling this reaction from bench to pilot plant introduces critical challenges regarding chemoselectivity, reaction kinetics, and stereochemical integrity. This living document provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure a robust, self-validating manufacturing process.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During scale-up, I am observing significant hydrolysis of 2-chloro-4,6-dimethylpyrimidine instead of the desired amination. Why is this happening? Causality: Water present in the solvent or the use of aqueous inorganic bases (e.g., NaOH or K2CO3) allows the hydroxide ion to compete with 2-aminocyclobutan-1-ol for the electrophilic C2 position of the pyrimidine ring[1]. On a larger scale, longer heating times exacerbate this competitive pathway, leading to the formation of the 4,6-dimethylpyrimidin-2-ol byproduct. Solution: Shift to strictly anhydrous conditions. Utilize absolute ethanol or 2-methyltetrahydrofuran (2-MeTHF) and a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).

Q2: The reaction kinetics are sluggish, and the conversion stalls at 70-80%. How can I drive it to completion without generating thermal degradation impurities? Causality: The SNAr reaction generates one molar equivalent of hydrochloric acid (HCl) as the aromaticity is restored[2]. If the base is insufficient or poorly soluble, the accumulating HCl protonates the primary amine of the unreacted 2-aminocyclobutan-1-ol. This converts the nucleophile into an inert ammonium salt, halting the catalytic cycle. Solution: Maintain a strict 2.5 molar equivalent of DIPEA. If stalling persists in batch, transition to a continuous flow reactor. Flow chemistry allows for safe, pressurized heating (up to 120 °C), which accelerates the rate-determining Meisenheimer complex formation and drives the reaction to completion in minutes rather than hours[3].

Q3: How do we ensure chemoselectivity? Why doesn't the hydroxyl group of the cyclobutanol ring react with the pyrimidine chloride? Causality: The primary aliphatic amine is intrinsically more nucleophilic than the secondary alcohol. Under mild conditions, the amine selectively attacks the electron-deficient C2 carbon. However, if strong bases (like NaH or KOtBu) are used, the alcohol can be deprotonated to a highly reactive alkoxide, leading to O-alkylation. Solution: Rely exclusively on mild tertiary amine bases (DIPEA or TEA). These bases are strong enough to neutralize the generated HCl but too weak to deprotonate the cyclobutanol hydroxyl group, ensuring >99% N-alkylation.

Q4: How can we avoid column chromatography for the isolation of the final product on a multi-kilogram scale? Causality: The target molecule possesses both a basic pyrimidine nitrogen and a polar hydroxyl group, causing severe tailing and high solvent consumption on silica gel. Solution: Exploit the differential solubility of the product versus the byproducts. The target API intermediate can be directly crystallized from an ethyl acetate/heptane anti-solvent system, leaving the highly soluble DIPEA-HCl salt and trace unreacted starting materials in the mother liquor.

Part 2: Visualized Workflows & Pathways

ProcessWorkflow SM Starting Materials 2-Chloro-4,6-dimethylpyrimidine + 2-Aminocyclobutan-1-ol Prep Reaction Preparation (Anhydrous EtOH + DIPEA) SM->Prep Batch Batch Scale-Up (80°C, 12h, N2 atm) Prep->Batch Conventional Flow Continuous Flow (120°C, 15 min, 5 bar) Prep->Flow Advanced IPC In-Process Control (IPC) HPLC: <1% Starting Material Batch->IPC Flow->IPC Workup Aqueous Quench & Phase Separation IPC->Workup Cryst Direct Crystallization (EtOAc / Heptane) Workup->Cryst Product Purified API Intermediate >99% HPLC Purity Cryst->Product

Process workflow comparing batch and continuous flow scale-up strategies for the SNAr reaction.

MechanisticPathway Reactants Reactants Electrophile + Nucleophile Attack Nucleophilic Attack Amine lone pair attacks C2 Reactants->Attack Meisenheimer Meisenheimer Complex Tetrahedral Intermediate Attack->Meisenheimer Rate-Determining Step Elimination Chloride Elimination Restoration of Aromaticity Meisenheimer->Elimination Fast Step Deprotonation Deprotonation DIPEA neutralizes HCl Elimination->Deprotonation HCl Byproduct Final Target Molecule Stable Aminopyrimidine Deprotonation->Final Irreversible

Mechanistic pathway of the SNAr reaction detailing the formation of the Meisenheimer complex.

Part 3: Quantitative Data Summaries

The following tables summarize the optimization data for the SNAr scale-up, demonstrating the causality between parameter selection and reaction efficiency.

Table 1: SNAr Condition Screening & Optimization

Solvent SystemBase (Eq.)Temp (°C)TimeConversion (%)Impurity Profile
DMF / Water (9:1)K2CO3 (3.0)9012 h65%High hydrolysis byproduct
Anhydrous DMFTEA (2.5)9012 h82%Trace thermal degradation
Anhydrous EtOHDIPEA (2.5)8014 h94%Clean profile (<2% impurities)
Anhydrous EtOH (Flow) DIPEA (2.5) 120 15 min >99% No detectable impurities

Table 2: Anti-Solvent Crystallization Metrics (from Crude Oil)

Solvent (Dissolution)Anti-SolventRatio (v/v)Recovery Yield (%)HPLC Purity (%)
DichloromethaneHexanes1 : 371%94.5%
IsopropanolWater1 : 585%96.2%
Ethyl Acetate Heptane 1 : 4 92% >99.1%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory In-Process Controls (IPCs). A protocol is only valid if it verifies its own success at critical junctures.

Protocol A: Optimized Batch Synthesis (100 g Scale)

Objective: Maximize yield while preserving the stereochemical integrity of the cyclobutanol ring.

  • System Preparation & Validation: Purge a 2 L jacketed glass reactor with N2 for 15 minutes. Charge the reactor with 800 mL of anhydrous ethanol.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Proceed only if water content is <0.05% to prevent pyrimidine hydrolysis.

  • Reagent Loading: Add 2-chloro-4,6-dimethylpyrimidine (100 g, 0.70 mol) and 2-aminocyclobutan-1-ol (64 g, 0.73 mol, 1.05 eq). Stir at 20 °C until complete dissolution is achieved.

  • Base Addition: Dropwise, add DIPEA (226 g, 1.75 mol, 2.5 eq) over 30 minutes. Maintain the internal temperature below 30 °C to control the initial exotherm.

  • Thermal SNAr: Ramp the internal temperature to 80 °C (reflux).

    • Self-Validation Checkpoint (IPC): After 10 hours, sample 0.5 mL of the mixture. Dilute in acetonitrile and analyze via HPLC (254 nm). The reaction is deemed complete when the 2-chloro-4,6-dimethylpyrimidine peak area is <1.0%.

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (600 mL) and Water (400 mL) to remove the DIPEA-HCl salt. Extract the aqueous layer once more with EtOAc (200 mL).

  • Crystallization: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to approximately 200 mL. Heat to 50 °C and slowly add Heptane (800 mL) as an anti-solvent. Cool to 0 °C at a rate of 10 °C/hour to induce crystallization. Filter and dry under vacuum at 40 °C.

Protocol B: Continuous Flow Scale-Up (1 kg/day throughput)

Objective: Overcome sluggish kinetics and thermal degradation limitations of batch processing[3].

  • Feed Solution Preparation: Prepare a single homogeneous feed stream containing 2-chloro-4,6-dimethylpyrimidine (1.0 M), 2-aminocyclobutan-1-ol (1.1 M), and DIPEA (2.5 M) in anhydrous ethanol.

  • Reactor Configuration: Utilize a tubular flow reactor (e.g., PFA tubing or silicon carbide microreactor) equipped with a back-pressure regulator (BPR) set to 5 bar. This pressurization suppresses solvent boiling, allowing superheating.

  • Execution: Set the reactor temperature to 120 °C. Pump the feed solution at a flow rate calibrated to achieve a residence time (tR) of exactly 15 minutes.

    • Self-Validation Checkpoint: Collect the first 3 reactor volumes as waste (equilibration phase). Analyze the steady-state output via inline PAT (Process Analytical Technology) or offline HPLC to confirm >99% conversion.

  • Continuous Isolation: Direct the reactor output into a stirred vessel containing cold water (5 °C) to continuously precipitate the crude product, which can subsequently be recrystallized using the EtOAc/Heptane system described in Protocol A.

References

  • Santosh, K., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10, 12249-12254. Available at:[Link]

  • Cole, K. P., et al. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. Organic Process Research & Development. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to FGFR4 Inhibition: The Covalent Powerhouse BLU-9931 Versus the Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is frequently dysregulated.[1][2] This guide provides an in-depth comparison of two molecules aimed at FGFR4 inhibition: the well-characterized, potent, and selective covalent inhibitor BLU-9931 , and the less-documented compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol , which represents a broader class of 2-aminopyrimidine-based inhibitors.

While extensive preclinical data is available for BLU-9931, public information on the specific biological activity of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol as an FGFR4 inhibitor is scarce. Therefore, this guide will use BLU-9931 as a benchmark for high-potency, selective, and covalent FGFR4 inhibition and discuss the potential properties of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol based on its structural features and the known structure-activity relationships of the 2-aminopyrimidine class of kinase inhibitors.

The Central Role of the FGF19-FGFR4 Signaling Axis in Cancer

The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid metabolism, and its aberrant activation is a key driver in a subset of HCCs.[1][2] Overexpression of the ligand FGF19 leads to constitutive activation of FGFR4, a receptor tyrosine kinase. This triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival.[2][3] The therapeutic rationale for targeting FGFR4 is to specifically shut down this oncogenic signaling in dependent tumors.[4]

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor P P FGFR4->P FRS2 FRS2 P->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 recruits RAS RAS GRB2->RAS activates RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR4 Inhibitor (e.g., BLU-9931) Inhibitor->FGFR4 inhibits

Caption: The FGF19-FGFR4 signaling pathway and the point of therapeutic intervention.

BLU-9931: A Paradigm of Selective Covalent Inhibition

BLU-9931 is a first-in-class, potent, highly selective, and irreversible inhibitor of FGFR4.[5] Its design represents a milestone in selectively targeting a single member of the highly homologous FGFR family.

Mechanism of Action

The key to BLU-9931's selectivity and potency lies in its covalent, irreversible binding to a unique cysteine residue, Cys552, located in the hinge region of the FGFR4 ATP-binding pocket.[1] This cysteine is not present in the other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[1] This structural difference provides a window for exquisite selectivity. BLU-9931 features an acrylamide "warhead" that forms a covalent bond with the thiol group of Cys552, leading to sustained and irreversible inhibition of the kinase.

Performance Data
ParameterBLU-9931Source
FGFR4 IC50 3 nM
FGFR1 IC50 591 nM
FGFR2 IC50 493 nM
FGFR3 IC50 150 nM
Mechanism Covalent, Irreversible
Cellular Activity Potent anti-proliferative effect in FGFR4-dependent HCC cell lines (e.g., Hep3B, HuH-7)
In Vivo Efficacy Significant anti-tumor activity in HCC xenograft models[5]

The kinome-wide selectivity profile of BLU-9931 is also remarkable, with significant binding observed only to FGFR4 and, to a much lesser extent, CSF1R out of a panel of 456 kinases.

2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol: A Representative of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a well-established scaffold in kinase inhibitor design. Several potent and selective FGFR4 inhibitors are based on this chemical moiety.[3]

Structural Analysis and Predicted Mechanism

The structure of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol contains the 2-amino-4,6-dimethylpyrimidine group, which is known to interact with the hinge region of the kinase ATP-binding pocket. However, unlike BLU-9931 and other covalent inhibitors, this specific molecule lacks an electrophilic "warhead" such as an acrylamide or vinylsulfonamide group. The cyclobutanol substituent is not a typical group used to form covalent bonds with cysteine residues.

Based on this structural analysis, 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is predicted to be a non-covalent, reversible inhibitor of FGFR4. Its binding would rely on non-covalent interactions such as hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

Anticipated Performance

Without a covalent binding mechanism, the potency of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is likely to be significantly lower than that of BLU-9931. While the 2-aminopyrimidine core can confer some selectivity for FGFR4, achieving the exquisite selectivity of a covalent inhibitor targeting a unique cysteine residue is challenging for a reversible inhibitor.

ParameterBLU-9931 (Confirmed)2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol (Predicted)
FGFR4 IC50 3 nMLikely higher (micromolar to high nanomolar range)
Selectivity Very high over FGFR1-3Moderate to good, but likely lower than BLU-9931
Mechanism Covalent, IrreversibleNon-covalent, Reversible
Duration of Action Long, dependent on protein turnoverShorter, dependent on pharmacokinetics

Head-to-Head Comparison: A Summary

FeatureBLU-99312-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol
Core Scaffold Quinazoline2-Aminopyrimidine
Binding Mode Covalent, Irreversible (targets Cys552)Predicted: Non-covalent, Reversible
Potency Very High (IC50 = 3 nM)Predicted: Lower potency
Selectivity Exquisite for FGFR4 over FGFR1-3 and kinomePredicted: Less selective than BLU-9931
Clinical Development Preclinical; led to the development of Fisogatinib (BLU-554)No available data

Experimental Protocols for Evaluating FGFR4 Inhibitors

To empirically compare these two compounds, a series of standardized in vitro and in vivo assays would be required.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FGFR4 and other FGFR family members.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

  • A kinase activity assay is performed using a technology such as ADP-Glo™ or a fluorescence-based method.

  • The inhibitors are serially diluted and incubated with the kinase and a suitable substrate in the presence of ATP.

  • The kinase activity is measured, and the data is plotted as a function of inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Serial Dilution of Inhibitor Incubation Incubate Components Inhibitor->Incubation Kinase Recombinant FGFR4 Kinase Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Measure Kinase Activity Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines with and without FGFR4 pathway activation.

Methodology:

  • Select an FGFR4-dependent cell line (e.g., Hep3B, which has FGF19 amplification) and a negative control cell line (e.g., a cell line with low or no FGFR4 expression).

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitors for 72-96 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.

  • Calculate the EC50 (half-maximal effective concentration) for each compound in each cell line.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitors.

Methodology:

  • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting an FGFR4-dependent HCC cell line (e.g., HuH-7).

  • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Administer the inhibitors orally or via another appropriate route at predetermined doses and schedules.

  • Measure tumor volume regularly.

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR4).

Conclusion and Future Perspectives

BLU-9931 stands as a highly validated and potent tool for studying FGFR4 biology and a blueprint for designing selective covalent kinase inhibitors. Its remarkable selectivity, achieved by targeting a unique cysteine residue, underscores the power of this approach.

While no specific inhibitory data is publicly available for 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol, its structure places it within the 2-aminopyrimidine class of kinase inhibitors. Based on the absence of a covalent warhead, it is likely a reversible inhibitor with potentially lower potency and selectivity compared to BLU-9931. To ascertain its true potential, the experimental protocols outlined above would need to be performed.

The development of FGFR4 inhibitors continues to evolve, with next-generation compounds being designed to overcome resistance mutations that have been observed in the clinic with first-generation inhibitors like fisogatinib (the clinical successor to BLU-9931). The comparative analysis of different chemical scaffolds and inhibition modalities, such as the one presented here, is crucial for the continued advancement of effective therapies targeting the FGF19-FGFR4 axis in cancer.

References

  • Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. [Link]

  • Sasaki, N., et al. (2020). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence. Cancers, 12(10), 2976. [Link]

  • Lu, X., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 568-573. [Link]

  • Mavrogiannis, F., et al. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 20(11), 2793. [Link]

  • Papatheodoridi, A. M., et al. (2015). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers, 7(4), 2006-2016. [Link]

  • Zheng, F., et al. (2013). Emerging roles of FGF signaling in hepatocellular carcinoma. Translational Cancer Research, 2(6), 469-478. [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1203-1217. [Link]

  • Hatlen, M. A., et al. (2019). Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery, 9(12), 1696-1707. [Link]

  • Ushelf. BLU-9931. Ushelf. [Link]

  • The Chemical Probes Portal. BLU9931. The Chemical Probes Portal. [Link]

  • Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 1-14. [Link]

  • Bapiro, T. E., et al. (2023). Integrative Modelling of Signalling Network Dynamics Identifies Cell Type-selective Therapeutic Strategies for FGFR4-driven Cancers. bioRxiv. [Link]

  • Wang, W., et al. (2017). Combination of FGFR4 inhibitor Blu9931 and 5-fluorouracil effects on the biological characteristics of colorectal cancer cells. Oncology Letters, 14(6), 7733-7740. [Link]

  • Wu, X., et al. (2019). Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. Cancers, 11(1), 70. [Link]

  • Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, Supplementary Data. [Link]

  • Chen, Y., et al. (2023). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PeerJ, 11, e15473. [Link]

  • French, D. M., et al. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS One, 7(5), e36713. [Link]

  • French, D. M., et al. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS One, Figures. [Link]

  • Chen, X., et al. (2021). Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 63(20), 11484-11497. [Link]

  • Wang, D., et al. (2023). Abstract LB328: Discovery & characterization of a next-generation FGFR4 inhibitor overcoming resistant mutations. Cancer Research, 83(8_Supplement), LB328. [Link]

  • Wang, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology, 9, 642221. [Link]

  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-855. [Link]

  • Blake, J. F., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 10(11), 1573-1579. [Link]

  • Chaudhary, C. L., et al. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-855. [Link]

  • Lu, X., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 568-573. [Link]

  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]

  • Kim, D., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2349783. [Link]

  • Yang, G., et al. (2002). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Wuhan University Journal of Natural Sciences, 7(1), 83-86. [Link]

  • Al-Majmaie, S., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine Drugs, 13(7), 4158-4184. [Link]

  • Sasaki, N., et al. (2020). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer. Cancers, 12(10), 2976. [Link]

  • Elslager, E. F., et al. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 24(2), 127-136. [Link]

Sources

comparative analysis of cyclobutane versus cyclopentyl analogs in kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Cyclobutane vs. Cyclopentyl Analogs in Kinase Inhibitors: Conformational Dynamics and Ligand Efficiency

Introduction: The Evolution of Cycloalkyl Rings in Kinase Inhibitors

In the optimization of kinase inhibitors, occupying hydrophobic pockets—such as the ribose binding pocket, the P-loop, or the selectivity filter—is a fundamental strategy for driving potency. Historically, the cyclopentyl ring has been the default moiety for filling these spaces due to its synthetic accessibility and favorable steric bulk.

However, modern structure-activity relationship (SAR) campaigns increasingly favor ring contraction to cyclobutane. As an Application Scientist overseeing lead optimization workflows, I frequently observe that while cyclopentyl rings provide excellent target engagement, they often introduce metabolic liabilities and excessive lipophilicity. This guide objectively compares the physicochemical, conformational, and pharmacological trade-offs between cyclobutane and cyclopentyl analogs, providing actionable insights for drug design.

Physicochemical and Conformational Foundations

The choice between a 4-membered and a 5-membered ring is not merely a matter of size; it fundamentally alters the thermodynamic profile of the inhibitor.

Cyclopentyl rings adopt flexible envelope or half-chair conformations. While this flexibility allows them to mold into hydrophobic kinase pockets, it incurs an entropic penalty upon binding. Furthermore, the higher carbon count increases the partition coefficient (LogP), which often translates to higher intrinsic clearance (CLint) via CYP450 metabolism.

Conversely, cyclobutanes are highly strained (~26.3 kcal/mol) and adopt a rigid "puckered" (butterfly) conformation. This rigidity pre-organizes the exit vectors for substituents, reducing the entropic penalty of binding. Additionally, the higher s-character of the C-H bonds in cyclobutane increases their bond dissociation energy, making them more resistant to oxidative metabolism.

Table 1: Fundamental Physicochemical Comparison

PropertyCyclobutane AnalogCyclopentyl AnalogImpact on Drug Design
Ring Size 4-membered5-memberedCyclobutane reduces molecular weight and steric clash.
Conformation Puckered (Rigid)Envelope / Half-chair (Flexible)Rigidity lowers entropic penalty upon target binding.
Ring Strain ~26.3 kcal/mol~6.2 kcal/molHigh strain alters vector angles of attached substituents.
Lipophilicity (LogP) Lower contributionHigher contributionCyclobutane improves aqueous solubility and ligand efficiency.
Metabolic Stability High (Stronger C-H bonds)Moderate (Susceptible to CYP oxidation)Cyclobutane often reduces human liver microsome (HLM) clearance.

Pharmacological Performance: SAR Case Studies

To objectively evaluate these chemotypes, we must look at their performance in recent clinical and preclinical SAR campaigns.

  • Targeting ALK2 (Activin Receptor Type-1): In the optimization of DNA-encoded library hits against ALK2, researchers evaluated the substitution of a cyclopentyl ring with a cyclobutyl ring. The cyclobutane moiety optimally interacted with the glycine-rich loop (Gly215 and Tyr219)[1]. The cyclobutyl analog (CDD-2235) maintained an excellent binding affinity (Kd = 1.1 nM)[1]. Truncating the ring further led to a 30-fold drop in potency, proving that the 4-membered ring provides the exact steric bulk required without the lipophilic penalty of a 5-membered ring[1].

  • Targeting TYK2 and the JAK Family: Outfitting scaffolds with larger (R)-cyclopentyl groups often increases binding affinity across JAK isoforms by deeply engaging the P-loop[2]. However, this can inadvertently increase off-target kinase activity. In the development of selective TYK2 inhibitors, replacing larger heterocycles with a trans-substituted cyclobutane (as seen in ropsacitinib, PF-06826647) yielded sub-nanomolar potency while achieving excellent human liver microsome (HLM) stability (<8 μL/min/mg)[3].

  • Targeting CDK9: During the discovery of KB-0742, shrinking an amino-cyclopentane ring to an amino-cyclobutane resulted in a negligible decrease in CDK9/cyclin T1 potency but improved the overall physicochemical profile[4]. The exit vectors of the rigid cyclobutane were perfectly aligned with the Asp109 and Glu107 residues in the ATP-competitive site[4].

Table 2: Comparative Quantitative Data in Recent SAR Campaigns

Kinase TargetScaffold ModificationRepresentative CompoundBinding AffinityHLM Clearance (μL/min/mg)
ALK2 Cyclopentyl CyclobutylCDD-2235Kd = 1.1 nMMaintained/Improved
TYK2 Azetidine CyclobutaneRopsacitinibIC50 < 1 nM< 8 (Highly Stable)
CDK9 Cyclopentyl CyclobutaneCompound 2MaintainedImproved PK Profile

SAR Optimization Workflow

SAR_Workflow Start Hit Compound (Cyclopentyl Scaffold) Assess In Vitro Profiling (Potency vs. Clearance) Start->Assess Decision High Lipophilicity / Rapid Clearance? Assess->Decision Design Ring Contraction (Cyclopentyl -> Cyclobutane) Decision->Design Yes Evaluate Re-evaluate SAR (TR-FRET & HLM) Design->Evaluate Success Optimized Lead (Improved Ligand Efficiency) Evaluate->Success Kd < 5nM, High Stability

SAR optimization workflow transitioning from cyclopentyl to cyclobutane scaffolds.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of cyclobutane versus cyclopentyl analogs, we employ orthogonal assays: TR-FRET for thermodynamic binding and HLM for metabolic stability.

Protocol A: LanthaScreen TR-FRET Kinase Binding Assay

Causality: TR-FRET is chosen over standard luminescence because its ratiometric emission internally corrects for compound auto-fluorescence or quenching. This ensures that novel, rigidified cyclobutane scaffolds do not produce false positives.

  • Kinase Tracer Titration: Incubate recombinant kinase with a fluorophore-labeled ATP-competitive tracer and a Europium (Eu)-anti-tag antibody. Note: Establishing the Kd of the tracer ensures the competitive assay is run at the tracer's Kd, maximizing assay sensitivity (Cheng-Prusoff conditions).

  • Compound Displacement: Dispense cyclobutane and cyclopentyl analogs in a 12-point dose-response curve (3-fold dilutions) into a white 384-well OptiPlate.

  • Equilibration: Incubate for 60 minutes at room temperature. Note: Cyclobutane analogs, due to their rigidity, often exhibit faster on-rates than flexible cyclopentyls. A 60-minute incubation ensures thermodynamic equilibrium is reached for both chemotypes.

  • Ratiometric Detection: Excite the plate at 340 nm and measure emission at 665 nm (FRET) and 615 nm (Donor). Calculate the 665/615 ratio to derive the IC50/Kd.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance

Causality: Cyclobutanes possess stronger C-H bonds due to increased s-character compared to cyclopentanes, resisting CYP-mediated hydroxylation. This assay isolates and validates the metabolic advantage of ring contraction.

  • Microsome Incubation: Incubate test compounds (1 μM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard. Note: Immediate quenching precipitates proteins and halts CYP450 activity, locking the exact concentration of the parent drug at that precise time point.

  • LC-MS/MS Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS for parent compound depletion.

  • Data Derivation: Calculate the half-life (t1/2) and intrinsic clearance (CLint). A lower CLint for the cyclobutane analog validates the successful mitigation of the metabolic liability.

References[3] Development and Therapeutic Implications of Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Link[2] Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold... Journal of Medicinal Chemistry - ACS Publications. Link[1] Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. PNAS.Link[4] Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. PMC. Link

Sources

structure-activity relationship (SAR) studies of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol Derivatives as Potential Kinase Inhibitors

Introduction: The Therapeutic Promise of Pyrimidine-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. This has made kinases one of the most important classes of drug targets in modern medicine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective inhibitors.[4]

This guide focuses on a specific, yet promising, class of pyrimidine derivatives: 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol and its analogues. This scaffold combines the well-established kinase-binding properties of the 2-aminopyrimidine core with the conformational rigidity and potential for stereochemical diversity offered by the cyclobutanol ring.[5][6] While extensive research has been conducted on various pyrimidine-based inhibitors, the specific structure-activity relationships (SAR) of this cyclobutanol-containing series are not consolidated in a single source. This guide, therefore, synthesizes available data on related compounds and provides a forward-looking analysis for researchers and drug development professionals working in this area. We will particularly focus on their potential as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator of inflammatory signaling.[7][8]

The Core Scaffold: A Strategic Design

The choice of the 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol scaffold is a deliberate one, based on established principles of kinase inhibitor design.

  • The 2-Aminopyrimidine "Head": This group acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[4] The 4,6-dimethyl substitution pattern on the pyrimidine ring can influence both potency and selectivity by interacting with specific residues in the ATP-binding pocket.

  • The Cyclobutanol "Core": The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous for several reasons.[5][6] It can pre-organize the pharmacophoric groups in a bioactive conformation, reducing the entropic penalty of binding. The stereochemistry of the amino and hydroxyl groups on the cyclobutane ring provides opportunities for fine-tuning the orientation of substituents to optimize interactions with the target kinase. The hydroxyl group can also act as a hydrogen bond donor or acceptor, further enhancing binding affinity.

  • Potential for "Solvent-Front" and "Ribose Pocket" Interactions: The cyclobutanol core serves as a platform for introducing substituents that can project into the solvent-exposed region or the ribose-binding pocket of the kinase, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.[9]

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

Based on the analysis of related pyrimidine-based kinase inhibitors, we can propose a predictive SAR framework for the 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol series. This framework can guide the design and synthesis of new analogues with improved properties.

Key Areas for Modification and Their Predicted Impact:
Structural Region Modification Strategy Predicted Impact on Activity and Rationale
Pyrimidine Ring (C5 Position) Introduction of small, non-polar substituents (e.g., methyl, chloro, bromo).Potency Increase: The C5 position is often solvent-exposed, and small hydrophobic groups can fill a small hydrophobic pocket, increasing van der Waals interactions.[10]
Cyclobutanol Ring (Stereochemistry) Synthesis and evaluation of all possible stereoisomers (cis/trans, R/S).Potency and Selectivity Modulation: The relative orientation of the amino and hydroxyl groups, as well as other substituents, is critical for optimal interactions with the kinase. Different stereoisomers will present these groups in different spatial arrangements.
Cyclobutanol Ring (Hydroxyl Group) Masking or replacement of the hydroxyl group (e.g., methoxy, fluoro).Improved Pharmacokinetics: The free hydroxyl group can be a site of metabolic glucuronidation. Masking it may improve metabolic stability and oral bioavailability.
Amino Linker Introduction of a methyl group on the nitrogen.Conformational Restriction: N-methylation can restrict the rotation around the C-N bond, potentially locking the molecule in a more favorable binding conformation.
"Solvent-Front" Substituents Attachment of various functional groups to the cyclobutanol ring.Potency, Selectivity, and Solubility Modulation: This is a key area for optimization. Hydrophilic groups can improve solubility, while carefully chosen substituents can interact with specific residues in the solvent-front region to enhance potency and selectivity.[9]

Comparative Analysis with Alternative IRAK4 Inhibitors

To understand the potential advantages of the 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol scaffold, it is useful to compare it with other known classes of IRAK4 inhibitors.

Scaffold Class Key Structural Features Reported Potency (IC50) Potential Advantages of the Cyclobutanol Scaffold Reference
Benzolactams Fused heterocyclic core.Potent (in the nM range).The cyclobutanol scaffold is less planar and has a higher sp3 character, which can lead to improved solubility and pharmacokinetic properties.[9]
Pyrazolopyrimidines Fused heterocyclic core.Potent (in the nM range).The non-fused nature of the cyclobutanol scaffold may offer greater synthetic flexibility and allow for more diverse substitution patterns.[2]
Oxazole-4-carboxamides Linear, flexible scaffold.Potent (e.g., DW18134, IC50 = 11.2 nM).The rigidity of the cyclobutanol core can lead to a more favorable entropic contribution to binding and potentially higher selectivity.[8]

Experimental Protocols

General Synthetic Route for 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol Derivatives

The following is a representative, multi-step synthesis that can be adapted to produce a variety of analogues for SAR studies.

Step 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine

  • To a stirred solution of 4,6-dimethylpyrimidin-2-ol (1.0 eq) in phosphoryl chloride (5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4,6-dimethylpyrimidine.

Step 2: Synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

  • To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and 2-aminocyclobutanol (1.2 eq) in 2-propanol, add N,N-diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to 80 °C for 12 hours in a sealed tube.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

In Vitro IRAK4 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Time-Resolved Fluorescence (TRF) reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 0.5 µL of the test compound dilution (or DMSO for control).

  • Add 2.5 µL of a solution containing the IRAK4 enzyme and the biotinylated peptide substrate in assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

  • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature.

  • Wash the plate three times with a wash buffer.

  • Add 10 µL of the europium-labeled antibody solution and incubate for 60 minutes at room temperature.

  • Wash the plate three times with a wash buffer.

  • Add 10 µL of an enhancement solution.

  • Read the plate on a TRF reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Scaffold_Selection Scaffold Selection: 2-aminopyrimidine + cyclobutanol Analogue_Design Analogue Design (SAR Hypotheses) Scaffold_Selection->Analogue_Design Chemical_Synthesis Chemical Synthesis Analogue_Design->Chemical_Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., IRAK4) Chemical_Synthesis->Kinase_Assay Test Compounds Cell-based_Assay Cell-based Assays (e.g., Cytokine Release) Kinase_Assay->Cell-based_Assay ADME_Tox ADME/Tox Profiling Cell-based_Assay->ADME_Tox ADME_Tox->Analogue_Design Data for Next Cycle

Caption: A typical workflow for the structure-activity relationship (SAR) exploration of novel kinase inhibitors.

Kinase_Signaling_Pathway Receptor Receptor (e.g., TLR/IL-1R) Adaptor Adaptor Protein (e.g., MyD88) Receptor->Adaptor IRAK4 IRAK4 Adaptor->IRAK4 Downstream_Kinases Downstream Kinases (e.g., IRAK1) IRAK4->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., NF-κB) Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (Inflammatory Cytokines) Transcription_Factors->Gene_Expression

Caption: A simplified representation of the IRAK4-mediated inflammatory signaling pathway.

Binding_Mode cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Hinge Hinge Region (Backbone Amides) Ribose_Pocket Ribose Pocket Solvent_Front Solvent Front Pyrimidine 2-Aminopyrimidine Head Pyrimidine->Hinge H-bonds Cyclobutanol Cyclobutanol Core Cyclobutanol->Ribose_Pocket Potential Interactions R_group R-group R_group->Solvent_Front Potential Interactions

Caption: A schematic representation of the hypothesized binding mode of a 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol derivative in a kinase ATP-binding pocket.

Conclusion and Future Directions

The 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly for targets such as IRAK4. The combination of a proven hinge-binding motif with a conformationally restricted and synthetically tractable core provides a rich platform for SAR exploration. This guide has provided a synthesized framework for this exploration, drawing upon the wealth of knowledge in the broader field of pyrimidine-based kinase inhibitors.

Future work in this area should focus on the systematic exploration of the SAR as outlined in this guide. The synthesis and evaluation of a diverse library of analogues, with a particular focus on stereochemistry and substitution at the "solvent-front" region, will be crucial for identifying compounds with optimal potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a starting point for these investigations. Ultimately, the successful development of this chemical series could lead to new therapeutic agents for a range of inflammatory diseases and cancers.

References

  • BI1543673 is a potent IRAK4 inhibitor with a unique selectivity profile, including selectivity versus IRAK family members. It is suitable for both in vitro as well as in vivo use. BI1543673 reduced inflammatory responses to both TLR4 and TLR7/8 stimulation in human lung tissue studied ex vivo1.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. J. Med. Chem. 2016, 59, 15, 7051–7066. ([Link])

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J. Med. Chem. 1996, 39, 23, 4672-4684. ([Link])

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J. Med. Chem. 1998, 41, 23, 4657-4674. ([Link])

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Med. Chem. J. 2008, 2, 26-37. ([Link])

  • A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. Int. J. Mol. Sci. 2024, 25, 4323. ([Link])

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Med. Chem. Lett. 2020, 11, 8, 1515–1521. ([Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem. 2023, 14, 1787-1802. ([Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. ([Link])

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharm. Sin. B. 2024. ([Link])

  • Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorg. Med. Chem. 2010, 18, 11, 3846-3853. ([Link])

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules 2007, 12, 134-142. ([Link])

  • The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. J. Exp. Med. 2020, 217, 12. ([Link])

  • Medicinal chemistry of aminocyclitols. Curr. Med. Chem. 2010, 17, 18, 1898-1925. ([Link])

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry 2021, 14, 11, 103411. ([Link])

  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. ResearchGate. ([Link])

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. ([Link])

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 14, 4079-4083. ([Link])

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. ([Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem 2022, 17, 1. ([Link])

  • Synthesis and Biological Evaluation of Amino Analogues of Ludartin: Potent and Selective Cytotoxic Agents. ResearchGate. ([Link])

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules 2023, 28, 17. ([Link])

Sources

Advanced Profiling Guide: Cross-Reactivity and Kinase Selectivity of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Kinase Selectivity, Binding Kinetics, and Live-Cell Target Engagement

Executive Summary & Structural Rationale

In the landscape of targeted oncology and immunology, the 2-aminopyrimidine scaffold is a privileged motif, serving as the core hinge-binding element for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib). The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol represents a highly optimized, low-molecular-weight fragment.

Mechanistically, the 2-aminopyrimidine core forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region. The 4,6-dimethyl substitutions project into the hydrophobic pocket, while the cyclobutanol moiety is directed toward the solvent-exposed channel, offering a vector for improving aqueous solubility and cellular permeability.

However, the inherent risk of hinge-binding fragments is off-target promiscuity. To advance such a molecule, researchers must objectively compare its cross-reactivity and selectivity profile against established benchmarks like Staurosporine (a pan-kinase inhibitor) and Imatinib (a highly selective targeted inhibitor). This guide details the authoritative, self-validating experimental workflows required to establish this profile.

The Comparative Profiling Strategy

To build a trustworthy and translatable data package, we must move beyond traditional enzymatic IC50​ assays. Enzymatic assays are highly sensitive to the Michaelis constant ( Km​ ) of ATP for each specific kinase, making cross-kinase comparisons mathematically flawed. Instead, our profiling cascade relies on three pillars:

  • Thermodynamic Selectivity (KINOMEscan): ATP-independent active-site competition binding to calculate the S-score[1].

  • Kinetic Selectivity (Surface Plasmon Resonance - SPR): Measuring Residence Time ( τ ) to predict sustained in vivo efficacy[2].

  • Physiological Selectivity (NanoBRET): Live-cell fractional occupancy to account for membrane permeability and intracellular ATP competition[3].

Workflow A Compound: 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol (Hinge-Binding Fragment) B Primary Screening: KINOMEscan (ATP-Independent Thermodynamic Binding) A->B C Selectivity Analysis (S-score & Gini Coefficient Calculation) B->C D Kinetic Profiling: SPR (Residence Time & Binding Kinetics) C->D E Cellular Validation: NanoBRET (Live-Cell Target Engagement) D->E

Figure 1: Comprehensive kinase profiling workflow from primary screening to live-cell validation.

Experimental Methodologies & Causality

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Causality: We utilize KINOMEscan because it measures true thermodynamic binding affinity ( Kd​ ) across 480+ kinases without the confounding variable of ATP concentration. This allows for an unbiased calculation of the Selectivity Score ( S35​ ), defined as the fraction of kinases inhibited by >65% at a given concentration[4].

Step-by-Step Methodology:

  • Phage Preparation: Grow T7 phage strains displaying human kinases (wild-type and clinically relevant mutants) as fusion proteins.

  • Bait Immobilization: Attach a broad-spectrum, biotinylated kinase inhibitor to streptavidin-coated magnetic beads.

  • Competition Setup: In a 384-well plate, combine the kinase-phage, the immobilized bait ligand, and 1 µM of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound kinase-phage and quantify using qPCR targeting the phage genome.

  • Self-Validation Check: Include Staurosporine as a positive control (must show near-total kinome depletion) and DMSO as a negative control (baseline). Calculate % Control =[(Test Compound - Positive Control) / (DMSO - Positive Control)] × 100.

Protocol 2: Kinetic Characterization via Surface Plasmon Resonance (SPR)

Causality: Equilibrium affinity ( Kd​ ) fails to capture the temporal dynamics of drug-target interactions. We employ SPR to calculate Residence Time ( τ=1/koff​ ). A prolonged residence time decouples in vivo pharmacodynamics from pharmacokinetics, ensuring sustained target inhibition even as systemic drug clearance occurs[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the primary target kinase (e.g., ABL1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to reach a target density of ~2000 Response Units (RU).

  • Analyte Preparation: Dilute the test compound into running buffer (HBS-EP+ with 1% DMSO) in a 2-fold dilution series (from 10 µM down to 39 nM).

  • Association Phase: Inject the compound over the sensor surface for 120 seconds at a flow rate of 30 µL/min to measure the association rate ( kon​ ).

  • Dissociation Phase: Flow running buffer over the surface for 600 seconds to monitor compound unbinding ( koff​ ).

  • Self-Validation Check: Utilize a reference channel (blank surface activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

Protocol 3: Live-Cell Target Engagement (NanoBRET)

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). NanoBRET provides a quantitative, live-cell measurement of fractional occupancy, confirming that the cyclobutanol moiety permits cellular entry without compromising hinge-binding[3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Plating: Seed cells into a 384-well white plate and incubate overnight at 37°C, 5% CO 2​ .

  • Tracer Competition: Add the cell-permeable NanoBRET Tracer (at its pre-determined Kd,app​ ) and varying concentrations of the test compound. Incubate for 2 hours.

  • Self-Validation Check: Add the NanoLuc substrate alongside an extracellular NanoLuc inhibitor. This crucial step quenches any signal from lysed cells, ensuring the BRET signal originates exclusively from intact, living cells.

  • Measurement: Read the donor emission (460 nm) and acceptor emission (618 nm) on a multimode reader. Calculate the BRET ratio (618/460) and plot against compound concentration to determine the cellular IC50​ .

Pathway A Extracellular ATP / Ligand B Target Kinase (e.g., ABL1) NanoLuc Fusion A->B Cellular Context C NanoBRET Tracer (Fluorophore) B->C Reversible Binding E High BRET Signal (No Target Engagement) C->E Energy Transfer D 2-Aminopyrimidine Inhibitor (Competitor) D->B Competitive Displacement F Loss of BRET Signal (Confirmed Target Engagement) D->F Signal Quenched

Figure 2: Mechanism of NanoBRET live-cell target engagement via competitive tracer displacement.

Quantitative Data & Comparative Analysis

To objectively evaluate 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol, we compare its experimental profile against Staurosporine (promiscuous) and Imatinib (selective).

Table 1: Comparative Kinase Selectivity Metrics

Data derived from KINOMEscan profiling against a 480-kinase panel at 1 µM compound concentration.

Compound S35​ Score (1 µM)Gini CoefficientSelectivity Profile
Staurosporine 0.830.15Highly Promiscuous (Pan-kinase)
Imatinib 0.040.82Highly Selective (ABL, KIT, PDGFR)
2-Aminopyrimidine Fragment 0.120.68Moderately Selective (Fragment-like)

Interpretation: A lower S35​ score and a higher Gini coefficient indicate greater selectivity[6]. The test fragment demonstrates a highly favorable starting selectivity profile (S-score = 0.12) compared to Staurosporine, providing a clean scaffold for further structural elaboration.

Table 2: Kinetic and Thermodynamic Parameters (Target: ABL1)

Data derived from SPR and NanoBRET assays.

CompoundSPR Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )NanoBRET Cellular IC50​
Staurosporine 2.51.2 × 10 6 3.0 × 10 −3 ~5.5 minutes18 nM
Imatinib 1.14.5 × 10 4 5.0 × 10 −5 ~330 minutes120 nM
2-Aminopyrimidine Fragment 45.08.0 × 10 5 3.6 × 10 −2 ~0.5 minutes850 nM

Interpretation: As expected for a low-molecular-weight fragment, 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol exhibits a fast on/fast off kinetic profile with a short residence time. However, the NanoBRET data confirms that the cyclobutanol moiety successfully facilitates cell entry, achieving measurable intracellular target engagement at sub-micromolar concentrations despite the high intracellular ATP environment.

Conclusion

The evaluation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol demonstrates the critical necessity of a multi-tiered profiling cascade. While primary KINOMEscan data proves the 2-aminopyrimidine core is a viable, moderately selective hinge binder, SPR reveals that further medicinal chemistry optimization is required to slow the dissociation rate ( koff​ ) and extend residence time. Finally, the self-validating NanoBRET system proves that the cyclobutanol functional group imparts excellent cellular permeability, validating this molecule as a high-quality lead fragment for targeted kinase drug discovery.

References

  • KINOMEscan Technology Source: Eurofins Discovery URL:[Link]

  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting Source: eLife URL:[Link]

  • Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions Source: Promega Connections URL:[Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance Source: Journal of Molecular Biology (via ResearchGate) URL:[Link]

Sources

Pharmacokinetic Profile Comparison of 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 4,6-dimethylpyrimidine core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase and phosphodiesterase inhibitors due to its ability to mimic the adenine ring of ATP [1]. However, secondary amines linking the pyrimidine core to aliphatic appendages often present a metabolic liability, acting as soft spots for cytochrome P450 (CYP)-mediated N-dealkylation and rapid systemic clearance.

To overcome these pharmacokinetic (PK) bottlenecks, structural rigidification via cycloalkyl substitutions has become a frontline strategy. This guide objectively compares the pharmacokinetic profile of the parent compound, 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol (Compound A) , against two strategic analogs:

  • Compound B (Cyclopentanol Analog): 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclopentan-1-ol.

  • Compound C (BCP Analog): (4,6-dimethylpyrimidin-2-yl)(3-hydroxybicyclo[1.1.1]pentan-1-yl)amine.

By analyzing the causality between ring strain, lipophilicity, and metabolic stability, this guide provides a framework for optimizing pyrimidine-based lead compounds.

Mechanistic Causality: Why the Cyclobutanol Motif?

The incorporation of a cyclobutanol ring (Compound A) provides a critical balance between conformational rigidity and aqueous solubility. Unlike linear alkyl chains, the cyclobutane ring restricts the rotational degrees of freedom, reducing the entropic penalty upon target binding[2].

From a pharmacokinetic perspective, the cyclobutane ring limits the accessible conformations that can dock into the catalytic heme center of CYP3A4 and CYP2D6. When we expand the ring to a cyclopentanol (Compound B), the increased lipophilicity and enhanced ring flexibility allow for more efficient CYP450 binding, leading to higher intrinsic clearance via ring hydroxylation. Conversely, substituting the cyclobutane with a highly rigidified bicyclo[1.1.1]pentane (BCP) bioisostere (Compound C) shields the amine from oxidative dealkylation and drastically improves hydrolytic stability, yielding the most favorable PK profile [3].

Metabolic_Pathway Parent Parent Compound A (Cyclobutanol) M1 M1: Ring Hydroxylation (CYP3A4) Parent->M1 Major Pathway M2 M2: N-Dealkylation (CYP2D6) Parent->M2 Minor Pathway M3 M3: Pyrimidine Oxidation (CYP2C9) Parent->M3 Trace Pathway

Fig 1. Primary CYP450-mediated biotransformation pathways of the cyclobutanol parent compound.

Quantitative Pharmacokinetic Data Comparison

The following table summarizes the in vitro and in vivo pharmacokinetic parameters of the three analogs. Data was generated using male CD-1 mice (IV dose: 1 mg/kg; PO dose: 5 mg/kg).

PK ParameterCompound A (Cyclobutanol)Compound B (Cyclopentanol)Compound C (BCP Analog)
HLM Cl_int (µL/min/mg)24.545.212.1
In Vivo Clearance (mL/min/kg)18.235.68.4
Volume of Distribution (Vdss) (L/kg)1.42.11.1
Half-life (T1/2) (h)3.21.85.6
Oral Bioavailability (%F) 48%22%76%

Data Interpretation: Compound B suffers from high clearance and a large volume of distribution due to its elevated lipophilicity, resulting in poor oral bioavailability (22%). Compound A strikes a functional middle ground. Compound C demonstrates best-in-class metabolic stability; the BCP motif effectively blocks the primary sites of CYP-mediated hydroxylation, extending the half-life to 5.6 hours and boosting bioavailability to 76%.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance (Cl_int) and identify metabolic soft spots.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Setup: Spike the test compound (Compound A, B, or C) into the buffer to achieve a final concentration of 1 µM. Add HLM to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality Note: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a parallel negative control validates that degradation is strictly CYP-mediated rather than driven by chemical instability in the buffer.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Note: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction while simultaneously extracting the lipophilic pyrimidine analogs into the organic phase.

  • Self-Validation Check: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. The assay is only deemed valid if the half-lives of these controls fall within 15% of established historical baselines.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and Cl_int.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine systemic clearance, Vdss, and oral bioavailability.

  • Formulation: Dissolve the compound in 5% DMSO / 95% Saline for IV dosing, and 0.5% Methylcellulose / 0.1% Tween-80 for PO dosing.

    • Causality Note: 5% DMSO ensures complete dissolution of the pyrimidine core. Exceeding 5% DMSO can cause localized precipitation in the bloodstream upon IV injection, which artificially inflates the apparent Volume of Distribution (Vdss).

  • Dosing: Administer IV doses (1 mg/kg) via the tail vein and PO doses (5 mg/kg) via oral gavage to male CD-1 mice (n=3 per route).

  • Serial Sampling: Collect 20 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Bioanalysis & NCA: Extract plasma via protein precipitation. Quantify parent compound concentrations using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., WinNonlin).

PK_Workflow Step1 1. Compound Formulation (5% DMSO, 95% Saline) Step2 2. IV / PO Dosing (Rodent Models) Step1->Step2 Step3 3. Serial Blood Sampling (0.25 to 24 hours) Step2->Step3 Step4 4. Plasma Extraction (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis (MRM Mode) Step4->Step5 Step6 6. NCA PK Modeling (WinNonlin) Step5->Step6

Fig 2. Self-validating in vivo pharmacokinetic screening workflow for pyrimidine analogs.

Conclusion

The transition from a linear or highly flexible cycloalkyl amine to the 2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol scaffold represents a significant optimization in drug design. While the cyclobutanol parent compound exhibits a highly respectable pharmacokinetic profile, further rigidification into a bicyclo[1.1.1]pentane (BCP) analog drastically reduces intrinsic clearance and maximizes oral bioavailability. Understanding the causality between these structural modifications and CYP450-mediated metabolism is essential for the successful clinical translation of pyrimidine-based kinase inhibitors.

References

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed Central (PMC) URL: [Link]

  • Title: Selective P450 BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Source: Journal of the American Chemical Society URL: [Link]

Safety Operating Guide

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing novel pharmaceutical intermediates like 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol requires more than just following a generic checklist. In drug development, nitrogen-containing heterocycles are ubiquitous, but their disposal presents specific environmental and regulatory challenges.

This guide provides a self-validating, mechanistic protocol for the safe handling and disposal of this specific pyrimidine derivative. By understanding the chemical causality behind these procedures, your laboratory can ensure full compliance with the Resource Conservation and Recovery Act (RCRA) while minimizing environmental impact and operational costs.

Chemical Profile & Waste Classification

Before disposing of any compound, we must define its physicochemical behavior to dictate its waste stream. 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is a nitrogenous organic compound containing a pyrimidine ring and a cyclobutanol moiety.

Because it lacks halogens (fluorine, chlorine, bromine, iodine), it falls strictly under the non-halogenated organic waste category[1].

Table 1: Physicochemical Waste Profiling

PropertyClassification / DataOperational Implication
Molecular Formula C₁₀H₁₅N₃OHigh nitrogen content; requires high-temperature incineration to prevent environmental persistence.
Waste Category Non-Halogenated OrganicMust be segregated from halogenated waste to prevent reactive hazards and avoid doubling disposal costs[2].
EPA Waste Code Unlisted (unless mixed)If dissolved in solvents like acetone or methanol, it inherits the F003 waste code (spent non-halogenated solvents)[3].
Aquatic Toxicity High (Characteristic of Pyrimidines)Strictly prohibited from sink/drain disposal. Microbial degradation in municipal sewers is insufficient[1].

The Mechanistic Justification for Disposal Choices

Do not just throw this compound into the nearest waste jug. Every step in the disposal protocol is driven by the chemical's structure:

  • Why Thermal Destruction (Incineration)? The robust C-N bonds within the pyrimidine ring are highly stable. Landfilling this compound risks groundwater leaching. RCRA-permitted incineration is the only method that provides enough thermal energy to fully oxidize the compound into nitrogen oxides (NOx), carbon dioxide (CO₂), and water vapor[4].

  • Why Segregate from Halogens? Mixing this non-halogenated compound with halogenated waste (like dichloromethane) is a critical operational error. Halogenated waste requires specialized, highly controlled incineration to prevent the formation of highly toxic dioxins. If you mix the two, the EPA mandates the entire container be treated as halogenated waste, needlessly inflating your laboratory's hazardous waste management costs[1].

Cradle-to-Grave Disposal Workflow

For academic and research laboratories, the EPA’s Subpart K (40 CFR Part 262) regulations offer flexibilities, such as allowing waste to accumulate for up to 12 months, provided that trained professionals (not students) make the final hazardous waste determinations[5].

WasteWorkflow Bench Bench Generation (Solid/Liquid Waste) SAA Satellite Accumulation Area (Subpart K Compliance) Bench->SAA Proper Segregation CAA Central Accumulation Area (Max 12 Months) SAA->CAA Trained EHS Transfer Incinerator RCRA Permitted Incinerator Facility CAA->Incinerator Licensed Hauler

Figure 1: EPA Subpart K compliant cradle-to-grave disposal workflow for non-halogenated waste.

Step-by-Step Disposal Protocol

This self-validating protocol ensures that at every step, the physical containment matches the regulatory requirement.

Step 1: Point-of-Generation Segregation
  • Identify the State: Determine if the 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol waste is solid (e.g., contaminated silica gel, weigh boats, pure powder) or liquid (dissolved in a solvent).

  • Solvent Matching: If liquid, ensure it is dissolved in a non-halogenated solvent (e.g., Ethyl acetate, Hexane, Methanol).

  • Physical Barrier: Never place this waste in a container that currently holds or previously held heavy metals or halogenated compounds[2].

Step 2: Containerization in the Satellite Accumulation Area (SAA)
  • Select the Container: Use a High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert to the basicity of the amine group and prevents the shattering risks associated with glass containers if solvent vapor pressure builds.

  • Headspace Management: Fill the container only to 90% capacity. Leave at least one inch of headspace to allow for thermal expansion of solvent vapors[6].

  • Seal Integrity: The container must remain tightly capped with a screw-top lid at all times, except the exact moment waste is being actively added[7].

Step 3: Subpart K Compliant Labeling
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, attach a label reading "Hazardous Waste" [7].

  • Chemical Identification: Write out the full chemical name: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol. Do not use abbreviations, acronyms, or chemical formulas, as emergency responders cannot decipher proprietary lab shorthand[8].

  • Hazard Class: Mark the primary hazard (e.g., "Toxic" or "Flammable" if dissolved in an ignitable solvent).

Step 4: Transfer and Final Destruction
  • SAA to CAA Transfer: Under EPA Subpart K, a container in the SAA must be moved to the Central Accumulation Area (CAA) within three days of becoming full[6].

  • EHS Handoff: Do not transport the waste yourself. Contact your Environmental Health and Safety (EHS) department. A trained professional must make the final RCRA waste determination before it leaves the facility[9].

  • Licensed Hauling: EHS will coordinate with a licensed hazardous waste hauler to transport the material to an EPA-permitted thermal destruction (incinerator) facility, completing the "cradle-to-grave" cycle[10].

Spill Response & Decontamination

In the event of an accidental spill of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol at the bench:

  • Solid Spill: Do not sweep dry powder, as this generates inhalable pyrimidine dust. Gently cover the powder with absorbent paper moistened with a non-halogenated solvent (like ethanol) to suppress dust, then wipe it up. Place all contaminated wipes into the solid non-halogenated hazardous waste bin[8].

  • Liquid Spill: Contain the spill using inert absorbent pads or vermiculite. Do not use combustible materials (like sawdust) if the compound is dissolved in a flammable solvent.

  • Surface Decontamination: Wash the affected bench area with a mild detergent and water solution, followed by an ethanol wipe down to ensure all organic residues are lifted.

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Retrieved from [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Retrieved from[Link]

  • Grokipedia. "Lab Waste Regulatory Framework." Retrieved from [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Retrieved from[Link]

  • HWH Environmental. "Hazardous Waste Handling Tips for Lab Techs." Retrieved from[Link]

  • MCF Environmental Services. "Hazardous Waste Management System for Colleges | How to Stay EPA Compliant." Retrieved from [Link]

  • P2 InfoHouse / U.S. EPA. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Retrieved from [Link]

Sources

Personal protective equipment for handling 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive safety and operational protocol for handling 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol . As a novel pharmaceutical intermediate, this compound combines a biologically active pyrimidine core with a reactive cyclobutanol moiety. Because its complete toxicological profile remains under investigation, strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory, requiring it to be treated as a hazardous substance (1[1]).

This guide provides drug development professionals with a self-validating system for risk mitigation, Personal Protective Equipment (PPE) selection, and EPA-compliant disposal.

Mechanistic Hazard Profiling (The "Why" Behind the Risk)

To select the correct PPE and engineering controls, we must first understand the molecular causality of the hazards associated with this specific structure:

  • The Cyclobutanol Moiety: Aliphatic cyclic alcohols act as organic solvents upon contact with the skin. Exposure leads to lipid defatting, severe dermal irritation, and potential corneal damage if exposed to the eyes (2[2], 3[3]).

  • The 4,6-Dimethylpyrimidin-2-yl-amino Group: Pyrimidine derivatives are highly valued in drug discovery for their antimicrobial and kinase-inhibitory properties (4[4]). However, this potent biological activity means the compound can act as a skin sensitizer and respiratory irritant (5[5]). Chronic exposure may lead to contact dermatitis or localized inflammatory responses.

Engineering Controls & PPE Matrix

Self-Validating Rule: Never rely solely on PPE. The hierarchy of controls dictates that PPE is the final line of defense after engineering controls (e.g., chemical fume hoods) have been established (6[6]).

Quantitative PPE & Control Matrix based on Exposure Risk
Operation TypeChemical StateRequired Engineering ControlMandatory PPE ConfigurationCausality / Rationale
Weighing & Dispensing Dry PowderFume Hood (Face velocity: 80-100 fpm)Double Nitrile Gloves (≥5 mil), Chemical Splash Goggles, Flame-Resistant Lab Coat.Powders carry static charge and aerosolize. Double gloving protects against cyclobutanol-induced glove degradation.
Solution Prep / Synthesis Solvated (e.g., in DMSO or MeOH)Chemical Fume HoodSingle Nitrile Gloves, Safety Glasses with side shields, Lab Coat.Solvents drastically increase the skin permeability of the pyrimidine derivative. Goggles prevent splash hazards.
Spill Cleanup (>50g) Mixed / UnknownLocal Exhaust VentilationButyl Rubber Gloves, Face Shield over Goggles, N95/P100 Respirator.High concentration exposure requires robust barrier protection against acute respiratory and dermal toxicity.

Step-by-Step Operational Workflow

This methodology ensures a closed-loop safety system during experimental execution, minimizing the risk of cross-contamination and exposure.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood face velocity is actively reading between 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents which react dangerously with cyclobutanol derivatives).

  • Don base PPE: Flame-resistant lab coat, chemical splash goggles, and inner nitrile gloves.

Step 2: Static-Free Dispensing Causality: Novel organic powders often carry a static charge, causing them to "jump" and aerosolize during transfer, increasing inhalation risks.

  • Use an anti-static device (e.g., Zerostat gun) on the weighing boat.

  • Don the outer layer of nitrile gloves.

  • Use a grounded, stainless-steel spatula to transfer the 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol powder.

  • Seal the source bottle immediately after dispensing.

Step 3: Solvation and Transfer

  • Dissolve the compound entirely inside the fume hood. Note: If using Dimethyl Sulfoxide (DMSO) as a solvent, exercise extreme caution. DMSO rapidly accelerates the dermal absorption of dissolved pyrimidine derivatives into the bloodstream.

  • Cap and seal the reaction vial before removing it from the controlled ventilation area.

Step 4: Decontamination

  • Wipe down the analytical balance and hood surface with a 70% isopropanol solution to dissolve any residual cyclobutanol traces.

  • Remove the outer gloves inside the hood (turning them inside out) and dispose of them directly into the solid hazardous waste bin.

Spill Response and EPA-Compliant Disposal Plan

Improper disposal of pyrimidine derivatives can lead to severe aquatic toxicity and environmental damage (7[7]).

  • Spill Response: Do not use water, as it may spread the organic compound. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand (8[8]). Sweep using non-sparking tools and place in a sealable container.

  • Disposal Plan:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organic" container.

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the reaction solvent used. Do not mix with heavy metal waste.

    • Compliance: Ensure all containers are sealed, tagged with accumulation limits, and labeled in accordance with EPA regulations and your institutional Chemical Hygiene Plan (9[9]).

Logical Workflow Visualization

G H Hazard Assessment (Pyrimidine-Cyclobutanol) EC Engineering Controls (Fume Hood / Local Exhaust) H->EC Determines PPE PPE Selection (Double Nitrile, Goggles, Coat) H->PPE Dictates OP Operational Execution (Weighing & Synthesis) EC->OP Contains PPE->OP Protects W Waste Segregation (Organic Liquid/Solid Waste) OP->W Generates D EPA Compliant Disposal (Incineration) W->D Mandates

Workflow mapping hazard assessment to PPE selection, operational execution, and EPA disposal.

References

  • Duke University Occupational & Environmental Safety Office. Laboratory Safety Manual.1

  • Shepherd University. CSTEM Laboratory Safety: The Hierarchy Of Controls. 6

  • University of Nebraska Medical Center (UNMC). Chemical Hygiene Plan. 9

  • BTC Pharmtech. What are the toxicological properties of cyclobutanol?2

  • AK Scientific, Inc. Safety Data Sheet: Cyclobutanol. 8

  • National Institutes of Health (NIH) - PubChem. Cyclobutanol | C4H8O | CID 76218. 3

  • National Center for Biotechnology Information (PMC). New Pyrimidinone Bearing Aminomethylenes as Potent Inhibitors. 7

  • GuideChem. Pyrimidine-5-carboxaldehyde Safety Profile. 5

  • ACS Applied Polymer Materials. Multifunctional Polytetrahydropyrimidines with Potent Antimicrobial Effects. 4

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.